Product packaging for Bismuth triiodate(Cat. No.:CAS No. 13702-39-1)

Bismuth triiodate

Cat. No.: B1608866
CAS No.: 13702-39-1
M. Wt: 733.69 g/mol
InChI Key: FGQDLCIITXBKAR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Bismuth Triiodide Investigations

The investigation of bismuth triiodide as a material with significant scientific interest has roots in the mid-20th century. Sano and Fukuta first identified bismuth triiodide as an ice nucleant in 1956. mountainscholar.org Subsequent research by Fukuta in 1958 showed that BiI3 had a slightly warmer threshold temperature for ice nucleation in bulk water than silver iodide (AgI), with only lead iodide (PbI2) being more effective. mountainscholar.org For many years, its primary relevance was in qualitative inorganic analysis. wikipedia.org A significant resurgence of interest in BiI3 occurred in 2002, when Matsumoto reported on its potential as a radiation detector, sparking a new wave of research into its applications in this field. aip.org Early synthesis methods included the reaction of bismuth oxide with aqueous hydroiodic acid and heating a mixture of iodine and bismuth powder. wikipedia.org

Significance of Bismuth Triiodide in Modern Materials Science

The significance of bismuth triiodide in contemporary materials science stems from its unique combination of properties, making it a promising candidate for various advanced applications, most notably in radiation detection and photovoltaics.

Radiation Detectors: BiI3 is an attractive material for room-temperature radiation detectors due to its high atomic number (Z=83 for Bi, Z=53 for I), high density (5.778 g/cm³), and a wide bandgap (around 1.67 eV to 1.8 eV). aip.orgspiedigitallibrary.orgresearchgate.net These characteristics contribute to a high gamma-ray detection efficiency. researchgate.net Research has focused on developing high-performance BiI3-based detectors that can operate without cryogenic cooling, which is a significant advantage over many existing technologies. spiedigitallibrary.orgihep.ac.cn Efforts have been made to grow large, single crystals of BiI3 using techniques like the modified vertical Bridgman method to improve detector performance. spiedigitallibrary.orgiaea.org

Photovoltaic Applications: Bismuth triiodide is also being explored as a non-toxic and earth-abundant alternative to lead-based perovskite materials in solar cells. researchgate.netcambridge.org Its suitable bandgap, high absorption coefficient in the visible spectrum (>10⁵ cm⁻¹), and respectable electron mobility make it a promising absorber layer in photovoltaic devices. researchgate.netcambridge.org Solution-processed BiI3 thin films have been developed, demonstrating the potential for low-cost and scalable solar cell fabrication. iastate.edu

Table 1: Key Properties of Bismuth Triiodide (BiI3)

PropertyValueSource(s)
Chemical Formula BiI3 wikipedia.org
Molar Mass 589.69 g/mol wikipedia.org
Appearance Greenish-black crystals wikipedia.org
Density 5.778 g/cm³ wikipedia.org
Melting Point 408.6 °C wikipedia.org
Boiling Point 542 °C wikipedia.org
Crystal Structure Trigonal, Rhombohedral spiedigitallibrary.orgrsc.org
Bandgap 1.67 - 1.85 eV researchgate.netcambridge.orgnih.gov
Electron Mobility up to 600 cm² V⁻¹ s⁻¹ nih.gov

Current Research Landscape and Unresolved Questions in BiI3 Chemistry

The current research on bismuth triiodide is vibrant and multifaceted, focusing on overcoming existing challenges to unlock its full potential. Key areas of investigation include:

Synthesis and Crystal Growth: A significant portion of research is dedicated to optimizing synthesis techniques to produce high-purity, large-volume single crystals and high-quality thin films. iaea.orgchemrxiv.org Methods being explored and refined include physical vapor transport (PVT), the modified vertical Bridgman technique, and various solution-based processes like spin coating. researchgate.netcambridge.orgrsc.org

Defect Engineering: The performance of BiI3-based devices is often limited by defects within the crystal structure. Researchers are actively investigating the nature of these defects and developing strategies to control and minimize them, for instance, through doping with elements like antimony. aip.orgrsc.org

Device Fabrication and Optimization: Efforts are ongoing to improve the efficiency and stability of BiI3 solar cells and the resolution of BiI3 radiation detectors. aip.orgnih.gov This includes optimizing device architecture, improving electrical contacts, and understanding and mitigating degradation pathways. aip.orgiastate.edu

Surface Chemistry and Stability: The reactivity of the BiI3 surface, particularly with moisture, is a significant challenge. researchgate.net Studies are being conducted to understand the degradation mechanisms, which often lead to the formation of bismuth oxyiodide (BiOI), and to develop passivation strategies to enhance long-term stability. researchgate.netacs.org

Despite the progress, several unresolved questions remain:

Intrinsic Material Properties: There is still some debate in the literature regarding the precise values of some of BiI3's intrinsic properties, such as its bandgap, which has been reported in a range of 1.6 to 2.0 eV depending on the sample and characterization technique. arxiv.org

Charge Transport Mechanisms: A deeper understanding of charge transport physics, including the role of excitons and the impact of crystalline anisotropy, is needed to further enhance device performance. max-centre.euscholaris.ca

Scalability and Commercial Viability: While promising results have been achieved in the lab, the scalability of high-quality BiI3 production and the long-term stability of devices under operational conditions are yet to be fully established for commercial applications. ihep.ac.cniastate.edu

Table 2: Research Findings on Bismuth Triiodide Synthesis and Properties

Research FocusKey FindingsSource(s)
Crystal Growth Large single crystals of BiI3 can be grown using a modified vertical Bridgman method. spiedigitallibrary.orgiaea.org
Thin Film Deposition Solution-based spin coating is a viable method for producing BiI3 thin films for photovoltaic applications. iastate.edursc.org
Photovoltaic Performance The highest power conversion efficiency reported for a BiI3 solar cell is 1.80%. nih.gov
Radiation Detection BiI3 detectors have shown a resolution of 2.2% at 662 keV for gamma-ray detection. aip.org
Material Stability BiI3 is susceptible to hydrolysis, forming BiOI in the presence of water. researchgate.netacs.org

Scope and Organization of the Academic Research Review

This review provides a focused examination of the chemical compound bismuth triiodide. The content is structured to first provide a historical background of its scientific investigations. It then highlights its significance in modern materials science, with a particular emphasis on its applications in radiation detection and photovoltaics. The subsequent section delves into the current research landscape, outlining the latest advancements and the critical unresolved questions that are driving future research. The information is presented in a clear and organized manner, supported by data tables summarizing key properties and research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiI3O9 B1608866 Bismuth triiodate CAS No. 13702-39-1

Properties

IUPAC Name

bismuth;triiodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQDLCIITXBKAR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiI3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160034
Record name Bismuth triiodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13702-39-1
Record name Bismuth triiodate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth triiodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth triiodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Bismuth Triiodide Bii3 Materials

Solution-Phase Synthesis Techniques for BiI3

Solution-phase synthesis offers several advantages, including low-cost processing, scalability, and the ability to fabricate materials at or near room temperature. rsc.org These methods are particularly well-suited for creating thin films and nanostructured materials.

Spin Coating Methodologies for Thin Film Fabrication

Spin coating is a widely adopted, simple, and inexpensive solution-based technique for fabricating high-quality thin films. nih.govrsc.org This method involves depositing a solution of the precursor material onto a substrate and then spinning the substrate at high speeds to create a uniform film. The process offers excellent control over film thickness and morphology by adjusting parameters such as spin speed, solution concentration, and annealing conditions. nih.govresearchgate.net

A typical procedure for synthesizing BiI3 thin films via spin coating involves dissolving a BiI3 precursor in a suitable solvent, such as N,N-dimethylformamide (DMF). nih.govrsc.org For instance, a 1 Molar solution of BiI3 in DMF can be prepared by stirring for several hours at room temperature. nih.gov This precursor solution is then spin-coated onto a substrate, with spin speeds typically ranging from 3000 to 6000 rpm. nih.govnih.gov Following deposition, the films are generally annealed on a hot plate, for example, at 160 °C for 45 minutes, to remove residual solvent and improve crystallinity. rsc.org

Research has shown that the spin speed directly influences the film's properties. X-ray diffraction (XRD) analysis confirms the formation of BiI3 films with a rhombohedral crystal structure. nih.govnih.gov Field-emission scanning electron microscopy (FESEM) reveals that the films are homogeneous, dense, and free from major defects like cracks or flaws. nih.govresearchgate.net The resulting films exhibit strong light absorption in the visible spectrum and have an optical band gap of approximately 1.51 eV, making them suitable for photodetection applications. nih.gov

Table 1: Spin Coating Parameters and Resulting BiI3 Film Properties

Parameter Value/Condition Resulting Film Characteristic Source
Precursor Bismuth triiodide (BiI3) - nih.govrsc.org
Solvent N,N-dimethylformamide (DMF) - nih.govrsc.org
Concentration 1 Molar - nih.gov
Spin Speed 3000–6000 rpm Homogeneous, dense films; variable thickness nih.govnih.gov
Annealing 160 °C for 45 min Improved crystallinity rsc.org
Crystal Structure Rhombohedral Confirmed by XRD nih.govnih.gov

Hydrothermal Synthesis Approaches for Nanostructures

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for synthesizing BiI3 nanostructures with controlled morphology and size. researchgate.net

In a typical hydrothermal synthesis of BiI3 nanoparticles, precursor materials such as Bismuth Chloride (BiCl3) and Sodium Iodide (NaI) are placed in a Teflon-lined stainless steel autoclave. researchgate.net The reaction is then carried out at a specific temperature, for example, 180 °C, for a duration ranging from 8 to 20 hours. researchgate.net This process yields small, rounded, or hexagonal nanoparticles with sizes in the range of 10–20 nm. researchgate.net Characterization using X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirms the formation of BiI3 nanostructures. researchgate.net Studies have shown that the synthesis time can influence the orientation of the nanostructures, with a 16-hour duration being optimal for obtaining highly oriented structures. researchgate.net

Table 2: Hydrothermal Synthesis of BiI3 Nanoparticles

Parameter Value/Condition Outcome Source
Precursors BiCl3 and NaI - researchgate.net
Apparatus Teflon-lined autoclave - researchgate.net
Temperature 180 °C Formation of nanoparticles researchgate.net
Duration 8–20 hours Control over nanostructure orientation researchgate.net

Electrochemical Deposition Pathways for BiI3 Films

Electrochemical deposition, or electroplating, is a technique that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. nih.govnih.gov This method allows for the synthesis of BiI3 films from acidic baths with precise control over the deposition process by manipulating parameters like pH and applied potential. chemrxiv.orgresearchgate.net

The synthesis of BiI3 can be achieved from an acidic solution containing bismuth nitrate (B79036), sodium nitrate, iodine, and ethylene (B1197577) glycol. chemrxiv.orgresearchgate.net The key to selectively forming BiI3 instead of related compounds like bismuth oxyiodide (BiOI) is the control of the solution's pH. chemrxiv.org At a low pH of 0.2 to 0.5, bismuth exists predominantly as free Bi³⁺ ions. These ions react with iodide ions, which are generated by the electrochemical reduction of iodine in the bath, to form bismuth triiodide. chemrxiv.orgresearchgate.net At higher pH levels (1.0 and 2.0), bismuth forms complexes that react with iodide to produce BiOI. chemrxiv.org

The resulting BiI3 films consist of micron-sized platelet crystallites with good surface coverage. chemrxiv.org X-ray diffraction and X-ray photoelectron spectroscopy are used to confirm the formation of pure BiI3. chemrxiv.orgresearchgate.net Diffuse reflectance spectroscopy studies have determined the indirect bandgap of electrochemically synthesized BiI3 to be approximately 1.72 eV. chemrxiv.orgresearchgate.net

Gel Method for Bismuth Triiodate Crystal Growth

The gel method is a simple and effective technique for growing single crystals of compounds with low solubility. It relies on controlled diffusion of reactants through a gel medium, which suppresses convection and allows for slow, well-ordered crystal growth. This method has been successfully employed to grow crystals of this compound [Bi(IO3)3].

The process begins with the preparation of a gel, for instance, by mixing sodium metasilicate (B1246114) (Na2SiO3·5H2O), glacial acetic acid (CH3COOH), and a bismuth precursor like bismuth chloride (BiCl3) at a controlled pH (e.g., 4.4). This gel is set in a glass tube and allowed to age. Subsequently, a solution of a second reactant, such as potassium iodate (B108269) (KIO3), is carefully poured over the set gel. The reactants diffuse slowly towards each other through the gel, and where they meet, nucleation and crystal growth occur. Good quality monoclinic Bi(IO3)3 crystals have been reported to grow over a period of 36 days using this single diffusion method.

Table 3: Optimized Conditions for Gel Growth of Bi(IO3)3 Crystals

Parameter Condition Source
Growth Method Single Diffusion Gel Technique
Gel Composition Sodium metasilicate, glacial acetic acid, bismuth chloride
Gel pH 4.4
Reactant 1M Potassium Iodate (KIO3)
Growth Duration 36 days

Green Synthesis Protocols for Bismuth Nanoparticles and Related Compounds

Green synthesis has emerged as an environmentally friendly, non-toxic, and stable alternative to conventional chemical methods for nanoparticle production. researchgate.net This approach utilizes biological extracts from plants or microorganisms, which contain biomolecules that act as reducing and capping agents.

While much of the green synthesis research focuses on bismuth oxide nanoparticles (Bi2O3 NPs), the principles are applicable to other bismuth compounds. chemmethod.combrieflands.com For example, Bi2O3 NPs have been synthesized using aqueous extracts from sources like Spirulina platensis, Beta vulgaris, and Mentha pulegium. chemmethod.combrieflands.com In a typical process, a bismuth salt such as bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) is dissolved in water and mixed with the plant or cyanobacterial extract. brieflands.com The mixture is then stirred at an elevated temperature (e.g., 90 °C) for a set period, often 24 hours. brieflands.com The active biomolecules in the extract, such as hydroxyl and carbonyl groups, facilitate the reduction of Bi³⁺ ions and stabilize the resulting nanoparticles. The final product is then washed, dried, and sometimes calcined to remove impurities. brieflands.com

Vapor-Phase and High-Temperature Growth Techniques for BiI3

Vapor-phase and high-temperature techniques are primarily used for growing high-purity, large-scale single crystals or thick films of BiI3. These methods, such as physical vapor transport (PVT) and the Bridgman method, are crucial for applications that demand high-quality crystalline materials, like radiation detectors. osti.govscholaris.ca

Physical vapor transport, also known as sublimation, involves heating the source BiI3 powder in a vacuum or an inert gas atmosphere. osti.govcore.ac.uk The material sublimates and is then transported by the gas flow or a temperature gradient to a cooler zone, where it recrystallizes to form single crystals or films. osti.govresearchgate.net The growth temperature is a critical parameter that strongly influences the orientation of the resulting crystals. researchgate.net At lower substrate temperatures, BiI3 microcrystals tend to grow with their c-axis parallel to the substrate, while at higher temperatures, they grow with the c-axis perpendicular to the substrate. researchgate.net For instance, single crystals of BiI3 with dimensions of 1.2 x 1.2 x 0.4 cm³ have been grown using PVT by controlling the temperature zones between approximately 330 °C and 280 °C. osti.gov

The Bridgman method is another high-temperature technique used for growing large single crystals from a melt. A modified vertical Bridgman method using electrodynamic gradient techniques has been successfully applied to grow BiI3 single crystals. scholaris.ca This involves melting the BiI3 material in a sealed ampoule and then slowly cooling it through a controlled temperature gradient to promote the growth of a single large crystal. scholaris.ca

Vapor annealing is a related technique used to improve the quality of BiI3 films. It involves exposing a pre-deposited film to a solvent vapor at an elevated temperature. This process can increase grain size and improve film uniformity. For example, annealing BiI3 films at 150 °C has been shown to significantly enhance the performance of photovoltaic devices based on this material. acs.org

Table 4: Comparison of Vapor-Phase and High-Temperature Growth Techniques for BiI3

Technique Description Key Parameters Typical Product Source
Physical Vapor Transport (PVT) Sublimation of source material and recrystallization in a cooler zone. Source & Substrate Temperature, Pressure/Gas Flow. High-purity thick films and single crystals. osti.govresearchgate.netresearchgate.net
Bridgman Method Solidification of molten material in a controlled temperature gradient. Cooling Rate, Temperature Gradient. Large bulk single crystals. scholaris.ca

Physical Vapor Transport (PVT) Methods for Phase-Pure Films

Physical Vapor Transport (PVT) is a widely utilized technique for growing high-purity single crystals and phase-pure thin films of compound semiconductors. pvatepla-cgs.compvatepla-korea.com The process involves the sublimation of a polycrystalline source material at a high temperature and its subsequent transport by a carrier gas to a cooler seed crystal, where condensation and crystal growth occur. pvatepla-cgs.com Unlike chemical vapor deposition, PVT does not involve a chemical reaction with the carrier gas. pvatepla-cgs.com

In the context of BiI3 synthesis, PVT has been successfully employed to produce both ultra-pure BiI3 powder and single-crystal flakes. researchgate.netscholaris.ca For instance, BiI3 powder synthesized via PVT has been reported to have a total impurity level as low as 7.9 ppm. researchgate.net The technique has also been used to grow free-standing BiI3 single-crystal flakes with thicknesses ranging from 10 to 100 µm. researchgate.net Researchers have grown single crystals with dimensions of 1.2 x 1.2 x 0.4 cm³ by this method, demonstrating its capability for producing sizable crystals. core.ac.uk The process typically involves sealing a purified BiI3 powder in an evacuated quartz tube and creating a temperature gradient (e.g., 330°C to 280°C) to facilitate the sublimation and recrystallization process. core.ac.uk

The substrate temperature during PVT growth significantly influences the orientation and morphology of the resulting BiI3 films. scholaris.ca The quality of the grown crystal is dependent on several process parameters, including source temperature, deposition temperature, and residual gas pressure. pvatepla-cgs.com

Thermal Evaporation for Bismuth Triiodide Thin Film Deposition

Thermal evaporation is a straightforward and effective method for depositing thin films of various materials, including Bismuth Triiodide. cambridge.orgresearchgate.netepjap.orgcambridge.org This technique involves heating a source material (in this case, BiI3 powder) in a high-vacuum environment until it evaporates. cambridge.org The vapor then travels and condenses onto a substrate, forming a thin film. cambridge.org

High-quality, polycrystalline BiI3 films have been successfully deposited on various substrates like FTO (fluorine-doped tin oxide), glass, and silicon wafers using this method. cambridge.orgresearchgate.net The deposition is typically carried out under a high vacuum (e.g., 2x10⁻⁵ Torr). cambridge.org The resulting films are reported to be homogeneously distributed with good adherence. cambridge.orgcambridge.org Research has shown that these thermally evaporated films possess an indirect bandgap of around 1.81 eV and a high absorption coefficient, making them suitable for photovoltaic applications. cambridge.orgresearchgate.net

The properties of the deposited films can be tailored by controlling deposition parameters and post-deposition treatments. For example, annealing the films after deposition can significantly influence their preferred orientation and crystallinity. researchgate.netepjap.org Annealing at 100 °C has been found to produce highly crystalline films with a rhombohedral morphology. epjap.org However, annealing at higher temperatures (e.g., 140°C) has also been utilized. cambridge.org The thickness of the films can also be controlled, with studies reporting thicknesses around 600 nm. cambridge.org

Table 1: Properties of Thermally Evaporated BiI3 Thin Films

Property Value Source
Deposition Method Thermal Evaporation cambridge.orgresearchgate.net
Substrates Used FTO, Glass, Silicon cambridge.orgresearchgate.net
Vacuum Pressure 2x10⁻⁵ Torr cambridge.org
Indirect Bandgap 1.81 eV cambridge.orgresearchgate.net
Refractive Index (@630 nm) 3.3 cambridge.orgresearchgate.net
Photoluminescence Peak 1.74 eV cambridge.orgresearchgate.net
Raman Peak (Ag mode) 118 cm⁻¹ cambridge.orgresearchgate.net

Hot Wall Technique and Related Processes

The hot wall technique is another vapor-phase deposition method that has been employed for the synthesis of BiI3 thin films and plates. researchgate.netresearchgate.net This method is a variation of thermal evaporation designed to improve the control over the deposition process and the quality of the resulting films by minimizing material loss and maintaining conditions close to thermodynamic equilibrium.

While detailed process parameters for BiI3 synthesis via the hot wall technique are not extensively documented in the provided sources, it is recognized as a viable method for producing various morphologies of BiI3. researchgate.netresearchgate.net The technique generally involves a heated tube (the "hot wall") that encloses the source and substrate, helping to maintain a uniform temperature and vapor pressure, which can lead to better crystallinity and stoichiometry in the deposited films.

Modified Vertical Bridgman Method for Single Crystal Growth

The Bridgman method is a widely adopted technique for growing large, high-quality single crystals from a molten material. mdpi.comias.ac.in The process involves melting the material in a crucible and then slowly lowering it through a controlled temperature gradient, causing the material to solidify and form a single crystal. mdpi.com

A modified vertical Bridgman method, specifically using electrodynamic gradient techniques, has been successfully applied to grow BiI3 single crystals. researchgate.netscholaris.caacs.orgnih.gov This advanced technique allows for precise control over the crystal growth rate and quality by managing the temperature gradient effectively. mdpi.com Researchers have used customized sharp-tip ampoules in this process to facilitate the growth of large BiI3 single crystals, with reported dimensions reaching a surface area of 2.2 cm² and a thickness of 0.8 cm. researchgate.net The ability to seal the melt within the crucible is a key advantage of this method, as it helps to suppress the evaporation of volatile components. ias.ac.in This technique is crucial for obtaining the bulk single crystals necessary for fabricating devices like radiation detectors. researchgate.net

Table 2: Comparison of BiI3 Synthesis Methods

Method Material Form Key Advantages Source
Physical Vapor Transport (PVT) Thin Films, Single Crystals, Powder High purity, good for sizable crystals researchgate.netscholaris.cacore.ac.uk
Thermal Evaporation Thin Films Simple, good adherence, suitable for PV cambridge.orgresearchgate.netepjap.org
Modified Vertical Bridgman Bulk Single Crystals Growth of large, high-quality crystals researchgate.netscholaris.caacs.org
Molecular Beam Epitaxy (MBE) Monosheets / Ultra-thin Films Atomic-level thickness control researchgate.net

Molecular Beam Epitaxy (MBE) for Monosheet Formation

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that allows for the growth of high-purity epitaxial layers with atomic-level precision. nffa.euatomfair.com The process occurs in an ultra-high vacuum environment, where thermally generated molecular or atomic beams of constituent materials impinge on a heated substrate, forming a crystalline layer. nffa.euspbremner.com The slow growth rate, typically on the order of one monolayer per second, enables exquisite control over film thickness and interface formation. nffa.eu

This precision has been leveraged to grow a stable BiI3 monosheet for the first time on the (0001) surface of a Bi2Se3 topological insulator. researchgate.net In this specific work, the BiI3 was deposited not from a direct BiI3 source, but through the decomposition sublimation of a BiTeI precursor. researchgate.net This approach resulted in a stoichiometrically near-exact BiI3 film. researchgate.net The study confirmed that the fundamental structural unit of bulk BiI3, a layer of edge-sharing BiI6 octahedra, is preserved even in the ultra-thin film limit. researchgate.net This demonstrates the capability of MBE to create and study two-dimensional forms of BiI3.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Film Production

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile and cost-effective method for producing thin films that overcomes some limitations of traditional CVD. nih.govrsc.org Instead of requiring volatile precursors, AACVD utilizes an aerosol of a precursor solution, which is then transported to a heated substrate by a carrier gas where the solvent evaporates and the precursor decomposes to form the film. nih.govrsc.org This solution-based methodology broadens the range of usable precursors. aerosol-cdt.ac.uk

While direct AACVD of pure BiI3 is not detailed in the search results, the technique has been successfully used to produce large, homogeneous, and adherent coatings of related phenethylammonium bismuth iodide. nih.gov This demonstrates the viability of the AACVD method for bismuth-based halide materials. The film morphology and properties in AACVD are dependent on deposition conditions such as temperature and the choice of substrate. nih.gov This method is considered attractive for its potential scalability and simplified instrumentation. nih.gov

Post-Synthesis Treatment and Fabrication Techniques for BiI3

Following the initial synthesis of Bismuth Triiodide materials, various post-synthesis treatments and fabrication steps are often necessary to optimize their properties and assemble them into functional devices.

A common and critical post-synthesis treatment for BiI3 thin films is thermal annealing. d-nb.info Annealing is performed to improve the crystallinity, reduce defects, and control the morphology of the films. epjap.orgd-nb.info For instance, BiI3 films deposited by thermal evaporation are often annealed at temperatures ranging from 50°C to 140°C. cambridge.orgd-nb.info Annealing at 100°C has been shown to result in high crystallinity and a rhombohedral morphology in films deposited on FTO substrates. epjap.org The annealing temperature can significantly impact the preferred orientation of the films. epjap.org In some device fabrication processes, a mild annealing treatment at 50°C for 10 minutes has been employed. d-nb.info

For the fabrication of devices such as radiation detectors, bulk BiI3 single crystals, often grown by the modified vertical Bridgman method, are used. researchgate.net The fabrication process involves cutting and polishing the crystal to the desired dimensions. Subsequently, electrodes are deposited on the crystal surfaces. For example, gold (Au) electrodes have been deposited on BiI3 single crystal platelets to create detectors. researchgate.net

In the context of solar cells, BiI3 films are incorporated into multilayer device structures. nih.gov This involves the sequential deposition of various layers, such as hole transport layers (e.g., CuSCN) and electron transport layers (e.g., PC71BM), on top of the BiI3 absorber layer. nih.gov Metal contacts, such as calcium (Ca) and aluminum (Al), are then deposited by thermal evaporation to complete the device. nih.gov Solution-based techniques like spin-coating are also employed, where a BiI3 solution is spun onto a substrate, followed by annealing to form the film. iastate.edunih.gov

Solvent Annealing Effects on BiI3 Film Morphology and Crystallinity

Solvent annealing is a post-deposition treatment that has been demonstrated to significantly influence the morphology and crystalline quality of bismuth triiodide (BiI3) thin films. This technique involves exposing the as-deposited film to a solvent vapor atmosphere, which can promote recrystallization, leading to improved film characteristics. The controlled use of solvent vapor can induce changes in grain size, surface uniformity, and the crystallographic orientation of the grains within the film.

Research has shown that annealing solution-processed BiI3 films in a controlled solvent vapor environment has a dominant effect on the film's morphology and crystal growth. rsc.orgresearchgate.net For instance, treating BiI3 thin films with solvent annealing at relatively low temperatures (≤100 °C) has been found to increase the grain size and lead to a crystallographic reorientation of the grains. acs.orgresearchgate.net This process helps in the formation of a more uniform and dense film, which is crucial for various optoelectronic applications. researchgate.net

The choice of solvent for the annealing process is critical. Annealing a BiI3 film under a chlorobenzene (B131634) vapor atmosphere, for example, has been shown to improve the film quality, resulting in a uniform morphology and an increase in grain size. rsc.orgresearchgate.net This improvement is attributed to the mitigation of defects within the film structure. rsc.org The process of solvent vapor annealing is considered a feasible method to promote crystal growth and enhance the crystallinity of BiI3 thin films, alongside other post-treatment and precursor engineering techniques. researchgate.netresearchgate.net The enhancement in crystallinity is often confirmed by X-ray diffraction (XRD) analysis, where sharper diffraction peaks indicate larger grain sizes and fewer defects. osti.gov

Table 1: Effects of Solvent Annealing on BiI3 Film Properties

Annealing Condition Observed Effect on Morphology Effect on Crystallinity Reference
Solvent Annealing (≤100 °C) Increased grain size Crystallographic reorientation of grains acs.org

Substrate Temperature Effects on BiI3 Film Orientation and Growth

The temperature of the substrate during the deposition process is a critical parameter that dictates the orientation and growth characteristics of bismuth triiodide (BiI3) thin films. The substrate temperature directly influences the nucleation and growth kinetics of the film, thereby affecting its final morphology and crystalline orientation.

Studies utilizing physical vapor transport (PVT) for BiI3 deposition have shown a clear correlation between substrate temperature and the preferred orientation of the BiI3 layer planes. researchgate.net As the substrate temperature is increased, the orientation of the layers shifts from being perpendicular to parallel to the substrate. researchgate.net This change in orientation is accompanied by a corresponding change in the film's morphology. researchgate.net Specifically, at lower temperatures, BiI3 microcrystals tend to grow with their c-axis parallel to the substrate. researchgate.net In contrast, at higher temperatures, the growth favors the c-axis being perpendicular to the substrate. researchgate.net

For films prepared by thermal evaporation deposition (TED), the annealing temperature has a significant impact on the preferred orientation. epjap.org High crystallinity and a rhombohedral morphology have been observed in films with a thickness of 400 nm when annealed at 100 °C. epjap.org It has also been noted that BiI3 films grown at room temperature are typically polycrystalline. researchgate.net The ability to control the crystal orientation is significant, as properties like charge transport can be highly anisotropic. For instance, a (100)-orientation perpendicular to the substrate is considered beneficial for charge transport. researchgate.netresearchgate.net

Table 2: Influence of Substrate/Annealing Temperature on BiI3 Film Orientation

Deposition/Annealing Method Temperature Range Effect on Crystal Orientation Resulting Morphology Reference
Physical Vapor Transport (PVT) Low Temperature c-axis parallel to substrate - researchgate.net
Physical Vapor Transport (PVT) High Temperature c-axis perpendicular to substrate - researchgate.net
Physical Vapor Transport (PVT) Increasing Temperature Layer planes shift from perpendicular to parallel to the substrate Altered morphology researchgate.net
Thermal Evaporation Deposition (TED) 100 °C (Annealing) High preferred orientation High crystallinity, rhombohedral morphology epjap.org

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Bismuth Triiodide BiI3

Crystallographic and Structural Investigations of Bismuth Triiodide Bii3

Bulk Crystal Structures of Bismuth Triiodide

The bulk form of bismuth triiodide is known to exist in multiple crystal structures, primarily the rhombohedral and hexagonal systems, which are closely related and differ in their stacking sequences.

Rhombohedral (R3/R̅3) Crystal System and Layered Architectures

At room temperature, bismuth triiodide predominantly crystallizes in a rhombohedral crystal structure belonging to the R-3 space group (No. 148). aip.orgrsc.org This structure is characterized by a layered architecture where layers are held together by weak van der Waals forces. aip.orgaps.org Each layer consists of a plane of bismuth atoms situated between two planes of iodine atoms, forming an I-Bi-I sandwich. researchgate.net The iodine atoms are arranged in a hexagonally closest-packed lattice. azom.comwikipedia.org The structure is two-dimensional, composed of BiI₃ sheets oriented along the (0, 0, 1) direction. materialsproject.org The periodic stacking of three of these I-Bi-I layers gives rise to the rhombohedral symmetry. researchgate.net

The layered nature of the rhombohedral phase results in distinct cleavage planes perpendicular to the c-axis. aps.org This structural characteristic influences its electronic and optical properties. Highly crystalline BiI₃ films with a rhombohedral phase exhibit a high degree of stacking order. acs.org

Table 1: Crystallographic Data for Rhombohedral BiI₃

Parameter Value Reference
Crystal System Trigonal materialsproject.org
Space Group R̅3 (No. 148) aip.orgmaterialsproject.org
Lattice Parameters a = 7.67 Å, c = 21.64 Å materialsproject.org
Cell Angles α = 90°, β = 90°, γ = 120° materialsproject.org
Formula Units (Z) 6 aip.org

Hexagonal Crystal System and Stacking Variations

In addition to the rhombohedral system, a hexagonal crystal structure of BiI₃ can also be formed. researchgate.netnaturalspublishing.com The hexagonal system is closely related to the rhombohedral system, as the trigonal system is a part of the hexagonal crystal family. naturalspublishing.com The primary difference lies in the stacking sequence of the I-Bi-I layers along the c-axis. researchgate.net While the rhombohedral structure involves a periodic stacking of three layers, the progressive stacking of single I-Bi-I layers can lead to a hexagonal structure. researchgate.net These stacking variations can influence the electronic band structure of the material. researchgate.net

BiI₆ Octahedral Coordination and Structural Relationships

The fundamental building block of hybrid halidobismuthates(III) is the [BiX₆]³⁻ (where X is a halogen) coordination octahedron, which can form various topologies from discrete units to chains or layers. iucr.org In some complex iodobismuthates, the BiI₆ octahedra can share edges or faces with other polyhedra, leading to the formation of polynuclear anions and one-dimensional polymeric units. reading.ac.ukescholarship.org

Atomic Relaxations and Interatomic Distances in BiI₃

The BiI₆ octahedra in bismuth triiodide are not perfectly regular. In the rhombohedral structure, there are two distinct Bi-I bond lengths: three shorter bonds and three longer bonds. materialsproject.org For example, one study reports bond lengths of 3.09 Å and 3.11 Å. materialsproject.org Another study on solid BiI₃ found an average Bi-I distance of 309.0 pm, derived from individual distances of 305.41(3) pm and 312.53(3) pm. mdpi.com First-principles calculations have also indicated a distortion in the iodine lattice with calculated Bi-I bond lengths of 3.028 Å and 3.052 Å at 0 GPa. sci-hub.se

Pressure can significantly affect these interatomic distances. Studies on the high-pressure modification of BiI₃ show a general decrease in both Bi-I and I-I contacts with increasing pressure, although the layered character of the structure is preserved due to anisotropic compression. mdpi.com

Table 2: Selected Interatomic Distances in Bismuth Triiodide

Structure/Condition Atom Pair Distance (Å) Reference
Rhombohedral (R̅3) Bi-I 3.09 (shorter) materialsproject.org
Bi-I 3.11 (longer) materialsproject.org
Solid BiI₃ Bi-I 3.0541 mdpi.com
Bi-I 3.1253 mdpi.com
Rhombohedral (0 GPa) Bi-I 3.028 sci-hub.se
Bi-I 3.052 sci-hub.se
In Acetonitrile (Ground State) Bi-I 2.82 kaist.ac.kr
I···I 4.26 kaist.ac.kr

Polymorphism and Phase Transitions in Bismuth Triiodide

Bismuth triiodide can exist in different polymorphic forms, and it undergoes structural phase transitions under pressure. researchgate.netmdpi.com Besides the common rhombohedral (R-3) and the related hexagonal structures, high-pressure studies have revealed other phases. researchgate.netsci-hub.se For instance, a transition from the rhombohedral BiI₃-type structure to a PuBr₃-type arrangement has been observed under high pressure, which is associated with a significant volume decrease. mdpi.com Theoretical calculations have predicted a structural transition from the rhombohedral R-3 phase to a monoclinic P2₁/c phase at 7 GPa, and further to a metallic Fm-3m phase at 68 GPa. sci-hub.se The existence of polymorphism is a key characteristic of bismuth-based compounds, as seen in bismuth sesquioxide (Bi₂O₃), which has four known polymorphs. nih.govnist.gov

Low-Dimensional Bismuth Triiodide Structures

The layered nature of bismuth triiodide lends itself to the formation of low-dimensional structures, such as two-dimensional (2D) nanosheets and one-dimensional (1D) chains. amazonaws.comresearchgate.netaip.org These low-dimensional materials have attracted attention due to their distinct electronic and optical properties compared to their bulk counterparts. aip.org

The creation of low-dimensional structures can be achieved by isolating the layers or chains found in the bulk crystal. For example, a BiI₃ monolayer can be conceptualized as being stripped from its bulk layered structure. researchgate.net The anisotropy of the crystalline structures, influenced by the ns² lone pair of electrons on the bismuth ion, favors the formation of these lower-dimensional arrangements. aip.org

Hybrid organic-inorganic bismuth halides often exhibit low-dimensional structures. iucr.orgnih.govnih.gov In these materials, organic cations separate the inorganic bismuth iodide anionic frameworks, which can be zero-dimensional (0D) (isolated clusters), one-dimensional (1D) (chains), or two-dimensional (2D) (layers). iucr.orgaip.orgnih.gov For example, compounds have been synthesized containing 0D edge-sharing [Bi₂I₁₀]⁴⁻ dimers and 1D cis-corner-sharing chains of [BiI₆]³⁻ octahedra. nih.gov Another example is a 0D hybrid material featuring tetrameric [Bi₄I₁₆]⁴⁻ clusters. nih.gov The dimensionality of these structures plays a crucial role in determining their properties, with lower-dimensional systems often exhibiting larger bandgaps and greater spatial confinement of charge carriers. aip.org

Two-Dimensional Layered Structures and Nanosheets

The crystal structure of bulk BiI₃ is typically rhombohedral, belonging to the R-3 space group. rsc.orgrsc.orgarxiv.org This structure is composed of stacked I-Bi-I trilayers. ust.hk The weak van der Waals forces between these layers allow for the synthesis of two-dimensional BiI₃ nanosheets. rsc.orgresearchgate.net

Various methods have been developed to produce BiI₃ nanostructures, including physical vapor deposition (PVD), thermal evaporation, and hydrothermal methods. rsc.orgrsc.org These techniques can yield different morphologies, such as nanoparticles and nanosheets. rsc.org For instance, a facile spin-coating method has been used to create polycrystalline BiI₃ thin films with a rhombohedral crystal structure. rsc.orgrsc.org These films are characterized as homogeneous and dense, with an island-like morphology. rsc.org Hydrothermal synthesis has also been employed to produce BiI₃ nanoparticles, resulting in small rounded or hexagonal particles with sizes ranging from 10-20 nm. researchgate.net

Solution-processable BiI₃ nanosheets have shown potential for use as hole transport layers in organic photovoltaic devices. chemicalbook.com Furthermore, vapor phase fabrication techniques have been utilized to create three-dimensional arrays of BiI₃ nanosheets for application in cost-effective solar cells. ust.hk The preferred orientation of these nanosheets and the large p-n junction areas in a 3D heterojunction structure lead to strong light absorption and efficient carrier transport. ust.hk

Formation of BiI₃ Monosheets on Topological Insulator Substrates

Researchers have successfully grown stable BiI₃ monosheets on the (0001) surface of the topological insulator bismuth selenide (B1212193) (Bi₂Se₃) using molecular beam epitaxy (MBE). researchgate.netcsic.es In this process, a crystalline bismuth telluroiodide (BiTeI) precursor undergoes decomposition sublimation to deposit BiI₃. researchgate.netcsic.es

The fundamental structural unit of bulk BiI₃, the 2∞[I–Bi–I] layer of edge-sharing BiI₆ octahedra, is maintained in the ultrathin film limit, although it exhibits significant atomic relaxations. researchgate.netcsic.es The stacking sequence of the trilayers and the variations in the Bi—I distances within the monosheet are consistent with the bulk BiI₃ structure. researchgate.net The formation of the BiI₃ film on the Bi₂Se₃ substrate is confirmed by the appearance of new spots in Low-Energy Electron Diffraction (LEED) patterns. csic.es

The electronic properties of these monosheets have also been investigated. Momentum-resolved photoemission spectroscopy has indicated a direct band gap of 1.2 eV for the BiI₃ monosheet on Bi₂Se₃. researchgate.net The formation of the monosheet leads to the destruction of the Dirac surface state of the Bi₂Se₃ substrate and the emergence of a new flat band within the band gap of the BiI₃ film, which is interpreted as an interface state. researchgate.net

Nanoparticle and Other Nanostructure Morphologies of BiI₃

Bismuth triiodide can be synthesized in various nanostructure morphologies, including nanoparticles, nanoplates, and microflowers. mdpi.comrsc.orgresearchgate.net The synthesis method plays a crucial role in determining the final morphology.

For example, hydrothermal synthesis using bismuth chloride (BiCl₃) and sodium iodide (NaI) as source materials at 180°C has been shown to produce small, rounded, or hexagonal nanoparticles with sizes between 10 and 20 nm. researchgate.net In contrast, electrodeposition techniques offer a way to control morphology by adjusting the pH of the electrolytic bath. At a low pH of 0.2, pure BiI₃ phase comprising polygonal, micron-sized platelets is obtained. researchgate.netchemrxiv.org These platelets can have sizes around 2.67 ± 0.63 µm and thicknesses ranging from 0.13 to 0.51 µm. chemrxiv.org

Other reported morphologies include nanoplates and nanoflakes. mdpi.com The ability to synthesize BiI₃ in these various forms is advantageous for its application in diverse fields such as photocatalysis and photovoltaics. mdpi.comresearchgate.net

Crystal Structures of Bismuth Triiodate Dihydrate and Related Bismuth(III) Iodate (B108269) Compounds

Monoclinic Crystal System of this compound Dihydrate (Bi[IO₃]₃ · 2H₂O)

This compound dihydrate (Bi[IO₃]₃ · 2H₂O) crystallizes in the monoclinic crystal system. ijsrm.net Its anhydrous form, Bi(IO₃)₃, can also crystallize in the monoclinic system. scispace.com The dihydrate can be synthesized by the reaction of bismuth nitrate (B79036) with either potassium iodate or sodium iodate, followed by evaporation and crystallization in nitric acid at 50°C. wikipedia.org

Gel growth methods have also been used to produce Bi(IO₃)₃ crystals, which were confirmed to have a monoclinic structure through X-ray diffraction analysis. ijsrm.net

Crystallographic Data for this compound

CompoundCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Bi(IO₃)₃Monoclinic6.0916.685.5890.3690.48119.63 ijsrm.net

Coordination Complexes of Bismuth(III) Iodide with Organic Ligands

Bismuth(III) iodide readily forms coordination complexes with various organic ligands, particularly those containing oxygen or nitrogen donor atoms. ucl.ac.ukwm.edu These complexes exhibit diverse structural arrangements, from discrete molecules to polymeric chains and sheets. ucl.ac.ukwm.edumdpi.com

A common feature of these complexes is the six-coordinate, pseudo-octahedral geometry around the bismuth center. wm.edumdpi.com For example, in the complex BiI₃(DppeO₂)₃/₂, where DppeO₂ is ethane-1,2-diylbis(diphenylphosphane oxide), the bismuth center displays a fac-BiI₃O₃ coordination. wm.edu This complex forms a two-dimensional sheet polymer. wm.edu

In another example, binuclear complexes with the formula [Bi₂I₆(L)₂] (where L is a thiophene-substituted phenanthroline ligand) have been synthesized. ucl.ac.ukacs.org In these structures, two bismuth centers are bridged by two iodide ligands, and each bismuth atom is also coordinated to one organic ligand and four iodide ions. ucl.ac.ukacs.org The crystal system of these complexes can vary; for instance, [Bi₂I₆(phen-thio)₂] crystallizes in a monoclinic system. acs.org

The synthesis of a one-dimensional coordination polymer, [Bi(HQ)(Cl)₄]n, using a sonochemical method has also been reported, where HQ is pyridine-4-carbaldehyde thiosemicarbazone. mdpi.com In this structure, the bismuth ion is six-coordinate (BiSCl₅) and the chains interact through π–π stacking to form a 3D framework. mdpi.com

Structural Characterization Methodologies for Bismuth Triiodide

A variety of analytical techniques are employed to investigate the crystal structure, morphology, and quality of bismuth triiodide. These methods provide crucial information for understanding its properties and for quality control during synthesis.

X-Ray Diffraction (XRD): XRD is a fundamental technique for determining the crystal structure and phase purity of BiI₃. redfame.comprimescholars.com It is used to confirm the rhombohedral or hexagonal crystal structure of bulk and thin-film samples. rsc.orgprimescholars.com XRD patterns show characteristic diffraction peaks corresponding to specific crystal planes, which can be matched with standard JCPDS data cards for identification. rsc.org The technique can also be used to determine lattice parameters and crystallite size. primescholars.comresearchgate.net Under high pressure, XRD can reveal pressure-induced structural changes, such as a transition from a rhombohedral to a monoclinic phase. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology and topography of BiI₃ materials. redfame.comresearchgate.net It provides high-resolution images that reveal details about grain size, shape, and surface homogeneity. redfame.comrsc.org For instance, SEM analysis of spin-coated BiI₃ films has shown an island-like morphology with distinct grain boundaries. rsc.org It has also been used to visualize the polygonal platelet morphology of electrodeposited BiI₃ and the nanorod structure of bismuth oxide derived from a coordination polymer precursor. chemrxiv.orgmdpi.com

Transmission Electron Microscopy (TEM): TEM is utilized for detailed morphological and structural analysis at the nanoscale. It can be used to determine the size and shape of nanoparticles, such as the 10-20 nm rounded or hexagonal BiI₃ particles synthesized via the hydrothermal method. researchgate.net

Other Techniques:

Scanning Tunneling Microscopy (STM): STM is a powerful tool for studying the growth kinetics and crystalline properties of thin films at the atomic level, such as BiI₃ monolayers grown on graphene. arxiv.org

Time-Resolved X-ray Liquidography (TRXL): This advanced technique is used to investigate the structural dynamics of photoinduced reactions of BiI₃ in solution. acs.org

X-ray Diffraction (XRD) and Powder X-ray Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of bismuth triiodide (BiI3). Studies employing XRD and powder X-ray analysis consistently confirm that BiI3 possesses a rhombohedral crystal structure belonging to the R-3 space group. rsc.orgosti.gov This structure is characterized by a hexagonal unit cell containing six formula units. osti.gov

Analysis of BiI3 thin films fabricated via spin-coating confirms their polycrystalline nature, with multiple diffraction peaks corresponding to the rhombohedral phase. rsc.org Key diffraction peaks for these films are observed at 2θ values of approximately 12.6°, 25.5°, and 35.1°, which correspond to the (003), (006), and (211) crystal planes, respectively. rsc.org The specific preferred orientation of the crystallites can be influenced by preparation methods; for instance, as the spin speed increases during spin-coating, the preferred orientation may shift from the (003) to the (113) plane. rsc.org Similarly, for films grown by physical vapor transport (PVT), the substrate temperature significantly affects the orientation of the BiI3 layer planes, which can shift from perpendicular to parallel to the substrate with increasing temperature. scholaris.ca

Powder XRD is crucial for determining phase purity and lattice parameters. osti.gov By grinding single crystals into powder, researchers can minimize preferred orientation effects and compare the resulting diffraction patterns against standards. osti.gov The major peak intensities in BiI3 powder patterns align well with the Joint Committee for Powder Diffraction Standards (JCPDS) card #48-1795. rsc.orgosti.gov Rietveld refinement of powder diffraction data is used to precisely calculate lattice parameters. osti.gov For commercial BiI3 powder, these parameters have been determined with high accuracy using an internal standard like silicon powder. osti.gov

The following table summarizes typical crystallographic data for BiI3 obtained from XRD analysis.

ParameterValueSource
Crystal System Rhombohedral (Hexagonal setting) researchgate.net, nih.gov, rsc.org, osti.gov
Space Group R-3 (No. 148) osti.gov, researchgate.net, materialsproject.org
JCPDS Card No. 48-1795 rsc.org
Common Diffraction Peaks (2θ) 12.6° (003), 13.5° (101), 25.5° (006), 26.8° (113) rsc.org

The crystalline quality of BiI3 single crystals can be further assessed using X-ray rocking curve analysis, which measures the spread of crystal orientations. osti.gov This analysis has revealed the presence of low-angle boundaries on the order of 0.05° in vapor-transport-grown single crystals. osti.gov

Scanning Tunneling Microscopy (STM) for Surface Morphology

Scanning Tunneling Microscopy (STM) provides atomic-scale insights into the surface morphology of BiI3. STM has been successfully used to confirm the growth of a stable BiI3 monosheet on the (0001) surface of a Bi2Se3 substrate. researchgate.net Images reveal that the fundamental structural unit of bulk BiI3, a trilayer of edge-sharing BiI6 octahedra, is maintained even in the ultrathin film limit. researchgate.netresearchgate.net

STM imaging of a single layer of BiI3 on Bi2Se3 shows large, flat terraces. researchgate.net Profile analysis along these surfaces confirms the height of a single BiI3 layer. researchgate.net The technique is essential for understanding the initial stages of film growth and the interaction with the substrate. researchgate.net While STM is a powerful tool for imaging conductive samples, its application to semiconductors like BiI3 requires careful selection of tunneling parameters (voltage and current) to achieve stable imaging. uniandes.edu.cocmu.edu The resolution of STM is highly dependent on the sharpness of the metallic tip used for scanning. uniandes.edu.co

Surface X-ray Diffraction (SXRD) for Thin Film Structures

Surface X-ray Diffraction (SXRD) is a specialized technique used to obtain detailed structural information about crystalline surfaces and thin films. It has been instrumental in analyzing the structure of a BiI3 monosheet grown on a Bi2Se3 substrate. researchgate.netresearchgate.net By measuring the reflection intensities along various reciprocal lattice rods, researchers can precisely determine atomic positions and relaxations within the film. researchgate.net

For a BiI3 monosheet, SXRD analysis confirmed that the stacking sequence of the trilayers and the alternations of the Bi—I bond distances are the same as in the bulk BiI3 crystal structure. researchgate.netresearchgate.net However, the technique also revealed large atomic relaxations within the monosheet, highlighting the difference between the surface and bulk structures. researchgate.netresearchgate.net The experimental diffraction data can be compared with calculated models to refine the structural parameters of the thin film. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM) for Film Homogeneity

Field Emission Scanning Electron Microscopy (FESEM) is widely used to study the surface morphology and homogeneity of BiI3 thin films. researchgate.netnih.gov FESEM analysis of films prepared by the spin-coating method at various rotation speeds (3000–6000 rpm) shows that the films are generally homogeneous, dense, and free from major defects like cracks and flaws. rsc.orgresearchgate.netnih.govresearchgate.net

The table below details observations from FESEM studies on BiI3 films prepared under different conditions.

Preparation MethodSpin Speed (rpm)Observed MorphologySource
Spin Coating3000Homogeneous, dense, island-like morphology with grain boundaries. researchgate.net, researchgate.net
Spin Coating4000Homogeneous, dense, evolution of granular morphology. researchgate.net, researchgate.net
Spin Coating5000Homogeneous, dense, distinct micro gaps and grain boundaries. researchgate.net, researchgate.net
Spin Coating6000Homogeneous, dense, crack-free, island-like morphology. researchgate.net, researchgate.net

Electronic Structure and Band Theory of Bismuth Triiodide Bii3

Band Structure Analysis of Bismuth Triiodide

The band structure of a material describes the ranges of energy that an electron is allowed to have. It is a fundamental property that dictates the material's electrical and optical characteristics.

Determination of Direct and Indirect Band Gaps in Bulk and Monolayer BiI3

The nature of the band gap, whether direct or indirect, is a critical parameter for optoelectronic applications. wikipedia.org In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum (k-vector) in the Brillouin zone. In an indirect band gap semiconductor, they occur at different k-vectors. wikipedia.org

For bulk BiI3, there has been some discrepancy in the literature regarding the nature and value of its band gap. aip.orgpsu.edu However, a combination of experimental techniques and computational studies has largely resolved this. aip.org First-principles calculations, particularly those employing DFT, have consistently shown that bulk BiI3 possesses an indirect band gap. aip.orgpsu.eduescholarship.org The calculated values for the indirect band gap vary depending on the computational method used, with DFT calculations yielding values around 1.55 eV to 1.73 eV. aip.orgscholaris.ca More advanced GW calculations have provided values closer to experimental observations, such as 1.72 eV. acs.org

When BiI3 is thinned down to a monolayer, its electronic properties can change significantly. Theoretical studies on monolayer BiI3 have also predicted an indirect band gap. researchgate.net For instance, DFT calculations with the inclusion of spin-orbit coupling have reported an indirect band gap of 1.57 eV for a BiI3 monolayer. researchgate.net The transition from bulk to monolayer can influence the band structure due to quantum confinement effects. aps.orgarxiv.org

Table 1: Calculated Band Gap Values for Bismuth Triiodide (BiI3)

Material Form Calculation Method Band Gap Type Band Gap (eV) Reference
Bulk (R-3) DFT with SOC Indirect 1.73 scholaris.ca
Bulk (R-3) DFT Indirect 1.55 aip.orgpsu.edu
Bulk (R-3) G0W0 Indirect 1.72 acs.org
Bulk GW+BSE Direct 2.24 arxiv.org
Monolayer DFT with SOC Indirect 1.57 researchgate.net
Monosheet on Bi2Se3 Photoemission Spectroscopy Direct 1.2 csic.es

Partial Density of States (PDOS) and Atomic Orbital Contributions in BiI₃

The electronic properties of Bismuth Triiodide (BiI₃) are fundamentally determined by the contributions of the atomic orbitals of its constituent elements, bismuth (Bi) and iodine (I). Analysis of the partial density of states (PDOS) provides insight into the composition of its electronic bands.

The valence band is primarily composed of I 5p states, which form the bulk of the density of states in the upper valence region. researchgate.netpsi-k.net However, a notable feature of BiI₃, particularly in comparison to other metal halides like those of yttrium and lutetium, is the significant contribution of Bi 6s orbitals to the valence band. psi-k.netmax-centre.eu Specifically, the Bi 6s states are found at energies below the I 5p states, and there is an antibonding 6s character from the Bi³⁺ cation at the top of the valence band. max-centre.euresearchgate.net

The conduction band is largely dominated by the unoccupied Bi 6p orbitals. researchgate.net This creates a "p-p transition" scenario, where the fundamental optical transition occurs between the occupied anion (Iodine) p orbitals and the unoccupied cation (Bismuth) p orbitals. researchgate.net The lower part of the conduction band, or the conduction band minimum (CBM), is mainly composed of Bi-p_z orbitals. researchgate.netioffe.ru Spin-orbit coupling (SOC) plays a crucial role, particularly influencing the conduction band. The inclusion of SOC leads to a more dispersed conduction band, which contributes to a lower electron effective mass. researchgate.net This effect is also responsible for a downward shift in the energy level of the conduction band.

A summary of the primary atomic orbital contributions to the electronic bands of BiI₃ is presented below.

Band RegionPrimary Contributing OrbitalsSecondary Contributing Orbitals
Valence Band I 5pBi 6s
Conduction Band Bi 6p-

This table provides a generalized overview of the dominant atomic orbital contributions.

Valence Band Maximum and Conduction Band Minimum Characteristics of BiI₃

The characteristics of the valence band maximum (VBM) and conduction band minimum (CBM) dictate the fundamental electronic and optical properties of BiI₃, including its band gap.

The Valence Band Maximum (VBM) is predominantly formed by the atomic orbitals of the iodine atoms. aps.org Specifically, calculations indicate that the VBM is primarily composed of I p_y and I p_z orbitals. researchgate.netioffe.ru The top of the valence band also exhibits antibonding character from Bi 6s orbitals. researchgate.net The ionization potential, corresponding to the VBM, has been reported to be around -5.8 eV to -5.96 eV. researchgate.net

The Conduction Band Minimum (CBM) is mainly dominated by the orbitals of the bismuth atom. aps.org First-principles calculations identify the CBM as being primarily constituted of Bi p_z orbitals. researchgate.netioffe.ru The CBM is estimated to lie at approximately -4.11 eV relative to the vacuum level. researchgate.net

Bismuth triiodide is generally considered to be an indirect band gap semiconductor. unimi.itaip.org This means the VBM and CBM are located at different points in the Brillouin zone. aip.org Theoretical calculations place the CBM between the A and Γ points, while the VBM is located between the Λ and A points of the Brillouin zone. aip.org The indirect nature of the band gap has been confirmed by various first-principles calculations and experimental measurements. unimi.itaip.org However, a direct optical transition occurs at a slightly higher energy. researchgate.net The value of the indirect band gap is a subject of some debate in the literature, with reported values varying, though a consensus value of 1.67 ± 0.09 eV has been proposed based on a combination of experimental and computational results. aip.org

Band EdgePrimary Orbital CompositionLocation in Brillouin Zone (Calculated)
VBM I p_y, I p_zBetween Λ and A
CBM Bi p_zBetween A and Γ

This table summarizes the key characteristics of the band edges in BiI₃.

Influence of Structural Relaxation on BiI₃ Conduction Band Bottom

The structural arrangement and any relaxation within the BiI₃ crystal lattice have a significant impact on its electronic band structure, particularly the bottom of the conduction band. First-principles calculations have shown that the lattice relaxation of iodine atoms surrounding a vacant bismuth site plays a crucial role in shaping the conduction band bottom. arxiv.orgrsc.org

The crystal structure of BiI₃ can exist in different polytypes, such as rhombohedral (C3i²) and hexagonal (D3d¹), which differ in their layer stacking sequence. arxiv.org This structural variation influences the electronic bands. It has been demonstrated through calculations that the rhombohedral structure results in a flatter band at the bottom of the conduction bands when compared to the hexagonal structure. arxiv.orgrsc.org This flattening of the band implies a larger effective mass for electrons in the rhombohedral phase. The hexagonal phase, in contrast, is calculated to have a direct band gap, while the rhombohedral phase has an indirect gap. arxiv.orgrsc.org These findings highlight the sensitivity of the conduction band characteristics to the precise atomic arrangement and the importance of considering structural relaxation effects in theoretical models.

Excitonic Phenomena in Bismuth Triiodide

Electron-Hole Bound Pairs (Excitons) in BiI₃

Bismuth triiodide is a material where the ultrafast dynamics of electronic excitations are dominated by the formation of excitons, which are bound pairs of an electron and a hole. researchgate.net These excitons are a fundamental optical excitation in BiI₃ and give rise to strong and sharp absorption features near the band edge. arxiv.orgacs.org The material's layered, two-dimensional nature leads to reduced dielectric screening, which significantly increases the exciton (B1674681) binding energy compared to many bulk semiconductors. ioffe.ru

The exciton binding energy in monolayer BiI₃ has been predicted to be as large as 1.02 eV, which is substantially higher than the 0.224 eV predicted for bulk BiI₃. ioffe.ru This strong binding is a key characteristic of the excitonic phenomena in this material. The pronounced exciton dynamics are readily observed in transient absorption spectra. acs.org The study of these excitons is crucial as they play a pivotal role in the material's response to light, influencing processes from simple absorption to more complex exciton-phonon coupling. aip.orgacs.org

Exciton Dispersion Relations and Nonanalytic Contributions in BiI₃

The energy of an exciton is not constant but depends on its momentum, a relationship described by the exciton dispersion curve or band structure. unimi.it Theoretical studies on BiI₃ have involved computing these exciton dispersion relations by solving the Bethe-Salpeter equation (BSE) at finite momentum. researchgate.netresearchgate.netrsc.org

A key aspect of exciton physics in materials like BiI₃ is the inclusion of a nonanalytic contribution to the dispersion. researchgate.netunimi.it This nonanalytic term arises from the long-range part of the electron-hole exchange interaction. researchgate.net It causes the exciton energy to be dependent on the direction of its momentum vector (q) as it approaches the center of the Brillouin zone (Γ point). researchgate.netrsc.org This behavior is a manifestation of the long-range dipole-dipole interactions originating from the exciton's own polarization field. The calculation of these nonanalytic contributions is essential for accurately describing the exciton dispersion and related phenomena like longitudinal-transverse splitting. researchgate.net

Energy Splitting of Longitudinal and Transverse Excitations in BiI₃

The nonanalytic nature of the exciton dispersion at low momentum leads to a critical phenomenon known as longitudinal-transverse (L-T) splitting. researchgate.netrsc.org This is an energy difference between two types of excitonic modes: longitudinal excitons (LE) and transverse excitons (TE). rsc.org The splitting occurs for excitons with momentum q approaching zero. researchgate.netrsc.org

Theoretical studies have explicitly investigated this L-T splitting in BiI₃. researchgate.netresearchgate.netrsc.org The energy of the longitudinal branch is increased by a constant amount due to the long-range exchange interaction, creating a discontinuity in the dispersion at the Γ point (q=0), which is the essence of the L-T splitting. Magneto-optical measurements in a specific orientation (the Voigt configuration) have allowed for the observation of the longitudinal exciton state, which is otherwise not directly accessible in standard optical spectra. researchgate.net Analysis of these observations allows for the determination of parameters related to the electron-hole exchange interaction that governs the magnitude of the splitting. researchgate.net

Defect Chemistry and Tolerance in Bismuth Triiodide

The study of defect chemistry in bismuth triiodide (BiI₃) is crucial for understanding its potential and limitations in various optoelectronic applications. While initially proposed as a defect-tolerant semiconductor, recent research has revealed a more complex picture of its intrinsic point defects and their impact on electronic properties.

Intrinsic Point Defects and Defect Tolerance Mechanisms in BiI₃

Initial predictions suggested that BiI₃ would be a defect-tolerant material, a characteristic attributed to the presence of a lone pair of 6s² electrons on the Bi³⁺ cation. scholaris.caaps.org This feature was thought to lead to the formation of shallow intrinsic point defects that would not significantly hinder charge transport. researchgate.net However, comprehensive studies combining density functional theory (DFT) calculations and advanced imaging techniques have shown that BiI₃ is not inherently defect-tolerant. researchgate.netaps.org

Intrinsic point defects in BiI₃ have low formation energies, and their associated transition levels are deep within the band gap, which can act as non-radiative recombination centers. researchgate.netaps.org This finding contradicts the initial hypothesis of defect tolerance. The dominant intrinsic defects are influenced by the growth conditions. Under Bi-rich conditions, bismuth interstitials, bismuth antisites, and iodine vacancies are the most prevalent defects. aps.org Conversely, under I-rich conditions, bismuth vacancies and iodine antisites are more common. aps.org All these dominant point defects introduce deep-level traps, which can be detrimental to device performance. aps.org

Recent investigations have also identified the presence of intergrowths, which are bilayers of bismuth atoms within the BiI₃ structure where a layer of iodine atoms is missing. researchgate.netaps.org These intergrowths can create metallic behavior within the semiconducting BiI₃ matrix. researchgate.netaps.org

Despite these intrinsic limitations, strategies are being explored to engineer defect tolerance in BiI₃. One approach involves creating BiI₃-polymer composites, which can tailor the trap density and increase the density of shallow defects, thereby improving charge collection. researchgate.net Another method is defect engineering through doping, for instance with antimony, or by controlling growth kinetics to produce high-quality monolayer films with fewer intrinsic defects. researchgate.net

Defect TypePrevalent Growth ConditionElectronic Character
Bismuth InterstitialsBi-richDeep-level trap
Bismuth AntisitesBi-richDeep-level trap
Iodine VacanciesBi-richDeep-level trap
Bismuth VacanciesI-richDeep-level trap
Iodine AntisitesI-richDeep-level trap

Role of Cation Lone Pairs (Bi³⁺) in BiI₃ Electronic Configuration

The electronic configuration of the trivalent bismuth cation (Bi³⁺) is [Xe] 4f¹⁴ 5d¹⁰ 6s². The 6s² electrons form a "lone pair" that significantly influences the electronic structure of BiI₃. psu.edumdpi.com This lone pair was initially considered a key indicator for defect tolerance, similar to the case of lead-halide perovskites. scholaris.caacs.org The theory was that the 6s² lone pair would lead to the formation of antibonding states at the valence band maximum (VBM), which would make the material less sensitive to the creation of defects. rsc.orgdiva-portal.org

While the Bi³⁺ lone pair does contribute to the electronic structure, its role in promoting defect tolerance in BiI₃ is not as straightforward as initially believed. aps.org In the rhombohedral crystal structure of BiI₃, the Bi³⁺ ions are symmetrically coordinated by six iodine atoms, which makes the 6s² lone pair stereochemically inactive. scholaris.ca

Electronic structure calculations have shown that while the valence band has contributions from the Bi 6s orbitals, the conduction band edge is also dominated by antibonding states. aps.orgpsu.edumdpi.com This specific electronic configuration, where both band edges have antibonding character, does not fully satisfy the proposed conditions for defect tolerance. aps.org The interaction between the bismuth 6s lone pair and the iodine 5p orbitals forms the upper part of the valence band. mdpi.com However, this interaction is not strong enough to push all defect states out of the band gap.

Impact of Defects on BiI₃ Charge Transport and Recombination

The presence of intrinsic point defects and structural imperfections has a significant impact on charge transport and recombination dynamics in BiI₃. As established, the dominant point defects in BiI₃ create deep-level traps within the band gap. researchgate.netaps.org These deep traps act as non-radiative recombination centers, which can capture free charge carriers (electrons and holes) and promote their recombination without the emission of light. researchgate.netaps.org This process is detrimental to the efficiency of optoelectronic devices as it reduces the number of charge carriers that can be collected.

The presence of these defects can also lead to the pinning of the Fermi level, which can affect the electrical properties of the material and the performance of devices built upon it. aps.org Furthermore, the intergrowths of bismuth bilayers can introduce metallic pathways within the semiconductor, potentially leading to current leakage and reduced device performance. researchgate.netaps.org

Despite these challenges, BiI₃ has shown some promising charge transport properties. For instance, electron mobilities as high as 260 cm²V⁻¹s⁻¹ have been measured, and this can be further improved to 1000 cm²V⁻¹s⁻¹ with antimony doping. researchgate.net However, the hole mobility is expected to be significantly lower due to a larger effective mass for holes. scholaris.ca The recombination lifetimes in BiI₃ thin films are in the range of 180–240 picoseconds, while single crystals exhibit longer, multi-exponential decay with time constants up to 1.3–1.5 nanoseconds. osti.gov Suppressing non-radiative recombination through defect passivation is crucial for improving the performance of BiI₃-based devices. acs.org

PropertyImpact of Defects
Charge Carrier Recombination Increased non-radiative recombination due to deep-level traps. researchgate.netaps.org
Charge Carrier Mobility Can be limited by scattering from defects. Doping can improve electron mobility. researchgate.net
Recombination Lifetime Shortened by the presence of non-radiative recombination centers. osti.gov
Fermi Level Can be pinned by deep-level defect states. aps.org
Leakage Current Metallic intergrowths can create pathways for leakage current. researchgate.netaps.org

Trap Density and Dimensional Confinement Effects on BiI₃ Performance

The density of trap states is a critical parameter that influences the performance of BiI₃ in electronic and optoelectronic devices. A high trap density leads to increased charge carrier recombination and reduced carrier mobility and lifetime. nih.gov For instance, in BiI₃ thin films, trap densities have been calculated to be in the order of 10¹⁷ cm⁻³. nih.gov Strategies to reduce this trap density, such as coordination engineering during film deposition, have been shown to be effective in suppressing non-radiative recombination and improving device performance. nih.gov

Dimensional confinement, which involves reducing the material's dimensions to the nanoscale (e.g., in 2D layers), can also influence the electronic properties and defect behavior of BiI₃. In low-dimensional systems, quantum confinement effects can alter the band gap and the energy levels of defect states. arxiv.org For BiI₃, which has a natural layered structure, exploring the properties of single or few-layer films is of particular interest.

Advanced Spectroscopic Characterization of Bismuth Triiodide Bii3

Optical Spectroscopy Techniques for BiI3 Analysis

Optical spectroscopy is a cornerstone for characterizing the electronic properties of semiconductor materials like BiI3. These techniques probe the interaction of light with the material, revealing information about its band structure, excited state dynamics, and defect states.

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy of BiI3 Films

UV-Vis-NIR absorption spectroscopy is a fundamental technique used to determine the optical band gap and absorption characteristics of BiI3 thin films. The absorption spectra of BiI3 films typically show a strong absorption onset in the visible region, corresponding to the energy required to excite an electron from the valence band to the conduction band.

The optical band gap of BiI3 is a critical parameter for its application in photovoltaics. escholarship.org Studies have reported band gap values for BiI3 thin films to be approximately 1.8 eV. scholaris.ca Tauc plots, derived from the absorption spectra, are commonly used to determine the nature and value of the band gap. For BiI3, these plots often assume an indirect band gap. scholaris.caresearchgate.net The absorption coefficient of BiI3 is greater than 10^5 cm⁻¹ above 1.9 eV (650 nm), indicating its strong ability to absorb light. acs.org In some cases, the formation of related compounds, such as BiSI, can lead to a red-shift in the absorption onset, allowing the material to absorb a larger portion of the solar spectrum. acs.org

Table 1: Reported Optical Band Gap of Bismuth Triiodate (BiI3)

Sample Type Band Gap (eV) Reference
Thin Film ~1.8 scholaris.ca
Thin Film 1.81 researchgate.net
Thin Film (DMSO-coordinated) 1.82 nih.gov
Thin Film (Pristine) 1.85 nih.gov
Thin Film 1.72 acs.org
Spin-coated Film ~1.51 rsc.org
BiSI/BiI3 Film >1.75 (absorption onset) acs.org

Photoluminescence (PL) Spectroscopy and Room-Temperature Emission of BiI3

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the radiative recombination of photo-excited charge carriers in BiI3. Encouragingly, BiI3 thin films and single crystals exhibit luminescence at room temperature. scholaris.ca This property is essential for optoelectronic device applications.

When excited with a laser, BiI3 samples show PL peaks centered in the range of 1.76-1.83 eV. scholaris.ca The center of the photoluminescence emission peak, for instance at 1.74 eV, often aligns with the bandgap determined from absorption measurements, supporting the interpretation of the band-to-band transition. researchgate.net Time-resolved photoluminescence (TRPL) studies have been employed to quantify the recombination kinetics. For thin films, monoexponential decay lifetimes in the range of 180–240 ps have been measured. scholaris.caresearchgate.net Single crystal samples can exhibit biexponential decay with longer time constants, reaching up to 1.3–1.5 ns. scholaris.ca These longer carrier lifetimes are a positive indicator for photovoltaic applications, as they suggest a greater opportunity for charge extraction before recombination occurs. acs.org

Time-Resolved X-ray Liquidography (TRXL) for BiI3 Structural Dynamics in Solution

Time-resolved X-ray liquidography (TRXL) is a sophisticated technique that allows for the direct observation of structural changes in molecules in the solution phase on ultrafast timescales. nih.gov Studies on BiI3 in solution, initiated by photoexcitation, have revealed complex reaction dynamics. nih.govacs.org

Upon excitation with a 400 nm laser pulse, which corresponds to a ligand-to-metal charge-transfer transition, BiI3 undergoes a photoreaction that proceeds through two parallel pathways within a 100 ps timeframe. nih.govacs.orgkaist.ac.kr One pathway involves the formation of an isomer, iso-BiI2-I, which subsequently relaxes back to the ground-state structure. nih.govacs.orgkaist.ac.kr The second pathway is a dissociation into BiI2• and I• radicals, which then recombine non-geminately to reform BiI3 and produce I2. nih.govacs.orgkaist.ac.kr Interestingly, theoretical calculations predict a trigonal planar structure for the lowest excited state of BiI3, but this has not been experimentally observed within the time resolution of the TRXL experiments. nih.govacs.orgkaist.ac.kr

Transient Absorption Spectroscopy for BiI3 Excited State Dynamics

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to investigate the dynamics of photo-generated excited states. edinst.commagnitudeinstruments.com In BiI3, TA spectroscopy reveals pronounced exciton (B1674681) dynamics, characterized by a distinct second-derivative-type feature in the transient spectra. nih.gov

TA studies allow for the assignment of accurate time constants to various carrier relaxation processes, such as carrier cooling and recombination. nih.gov The observation of pronounced coherent oscillations in the kinetic traces indicates a strong coupling between electrons and phonons in BiI3. nih.gov Analysis of these oscillations can recover the steady-state Raman spectrum of the material. nih.gov For instance, a dominant mode of Ag symmetry at 114 cm⁻¹ has been identified, corresponding to the zone-center C(Γ) phonon. nih.gov

Diffuse Reflectance Spectroscopy for BiI3 Bandgap Determination

Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for determining the optical band gap of powdered or highly scattering materials, where transmission measurements are not feasible. The Kubelka-Munk function is applied to the diffuse reflectance data to obtain a spectrum that is analogous to the absorption spectrum. mdpi.com

DRS has been successfully used to determine the band gap of BiI3 from powder samples, with results consistent with those obtained from transmission spectroscopy on thin films, yielding a value of approximately 1.8 eV. escholarship.org The Tauc method can then be applied to the Kubelka-Munk transformed data to calculate the optical bandgap, often assuming an indirect transition. researchgate.net This technique has also been employed to study related compounds and heterostructures, such as BiI/BiI3, where it can help to distinguish the bandgaps of the individual components. researchgate.net

Vibrational and Chemical State Analysis of BiI3

Beyond optical properties, understanding the vibrational modes and chemical states of BiI3 is crucial for a complete picture of the material. Techniques such as Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) provide this vital information.

Raman spectroscopy probes the vibrational modes of a material, which are sensitive to its crystal structure and bonding. The Raman spectrum of BiI3 is characterized by a prominent peak around 118 cm⁻¹, which is associated with the Ag mode. researchgate.net This experimental observation is well-reproduced by theoretical calculations. nih.gov

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. For BiI3, XPS analysis of the Bi 4f core level shows two main peaks corresponding to Bi 4f7/2 and Bi 4f5/2. nih.gov The binding energy of the Bi 4f7/2 peak in BiI3 is reported to be around 159.3 eV. xpsdatabase.net Shifts in these binding energies can indicate changes in the chemical environment of the bismuth atoms, such as the formation of coordination complexes. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound BiI3
Bismuth Oxyiodide BiOI
Bismuth Sulfide Bi2S3
Bismuth Selenide (B1212193) Bi2Se3
Bismuth Telluride Bi2Te3
Bismuth Vanadate Bi(VO4)
Cesium Tin Iodide CsSnI3
Copper Iodide CuI
Indium Sulfide In2S3
Lead Iodide PbI2
Silver Iodide AgI
Tin Iodide SnI2
Poly(9,9-di-n-octylfluorenyl-2,7-diyl) F8
Spiro-OMeTAD
Dimethyl Sulfoxide (B87167) DMSO
Pyridine
Acetonitrile
Carbon C
Gold Au
Silver Ag
Tellurium Te
Iodine I2
Bismuth Bi
Lead Pb
Thallium Tl
Antimony Sb
Arsenic As
Cerium Ce
Europium Eu
Terbium Tb
Mercury Hg
Sodium Na
Potassium K
Rubidium Rb
Cesium Cs
Barium Ba
Oxygen O
Sulfur S
Selenium Se
Chlorine Cl
Bromine Br
Fluorine F
Nitrogen N

Fourier-Transform Infrared (FTIR) Spectroscopy of BiI₃ and Related Compounds

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify chemical bonds and functional groups within a material by measuring the absorption of infrared radiation. In the context of BiI₃ and its related compounds, FTIR provides structural information and can be used to detect the presence of impurities or changes in the material's vibrational modes upon forming composites or binary systems.

In studies of the binary system (BiI₃)ₓ – (Ag₂SO₄)₍₁-ₓ₎, FTIR spectroscopy was employed to understand the structural characteristics of various compositions. scientific.netresearchgate.net The technique helped to confirm the ionic nature of the system by identifying the vibrational modes associated with the constituent ions. scientific.net Similarly, when BiI₃ nanoparticles are combined with nylon-11 to form nanocomposites, attenuated total reflection infrared (ATR-IR) spectroscopy, a variant of FTIR, is used to study the complex interactions. cas.cn Before exposure to X-rays, significant shifts were observed in the N-H stretch frequency, as well as the amide I and amide II modes of nylon-11, indicating complexation and effects on hydrogen bonding due to the presence of BiI₃. cas.cn However, the CH₂ stretching vibrations remained largely unaffected. cas.cn

Comparative studies involving Bismuth Iodate (B108269) [Bi(IO₃)₃], Bismuth Triiodide (BiI₃), and Bismuth Trisulphide (Bi₂S₃) have utilized FTIR to establish the water content in crystals grown by gel techniques. These studies concluded that BiI₃ crystals contain no water molecules, in contrast to Bismuth Iodate and Bismuth Trisulphide. researchgate.netresearchgate.net

X-ray Photoemission Spectroscopy (XPS) for BiI₃ Chemical State Confirmation

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org For BiI₃, XPS is crucial for confirming its stoichiometry and investigating the chemical environment of bismuth and iodine, especially at interfaces with other materials. csic.es

When BiI₃ is deposited on substrates like Si or graphene, XPS is used to analyze the chemical state as a function of film thickness. researchgate.net The binding energies of the core level electrons, such as Bi 4f and I 3d, provide a fingerprint of the chemical state. For instance, in a study of BiI₃ thin films, the Bi 4f₇/₂ peak is a key indicator. researchgate.net A shift in this peak can signify changes in the chemical environment, such as the formation of oxides or reactions with adjacent materials. rsc.org For example, when BiI₃ is interfaced with metals like palladium (Pd) and platinum (Pt), XPS reveals chemical reactions at the surface, whereas a gold (Au) contact shows no such reactivity. acs.org

The binding energies for bismuth in BiI₃ are well-documented. The Bi 4f₇/₂ peak is typically observed around 159.3 eV. xpsdatabase.netxpsdatabase.net This value is distinct from that of metallic bismuth (approx. 157.0 eV) and bismuth oxide (Bi₂O₃) (approx. 159.5 eV), allowing for clear chemical state identification. xpsdatabase.net In the formation of a BiI₃ monosheet on a Bi₂Se₃ substrate, XPS confirmed the deposition of a nearly pure BiI₃ film and showed a chemical shift of about 0.6 eV in the spin-orbit split Bi-5d lines, indicating the new chemical environment. csic.es

XPS Binding Energies for Bismuth (Bi) in Different Chemical Environments
CompoundCore LevelBinding Energy (eV)Reference
Bi MetalBi 4f₇/₂156.9 - 157.0 xpsdatabase.net
BiI₃Bi 4f₇/₂159.3 ± 0.3 xpsdatabase.net
Bi₂O₃Bi 4f₇/₂159.5 ± 0.3 xpsdatabase.net
BiOIBi 4f₇/₂160.0 ± 0.3 xpsdatabase.net
Bi₂S₃Bi 4f₇/₂159.0 ± 0.3 xpsdatabase.net

Surface and Interface Spectroscopy of Bismuth Triiodide

The properties of surfaces and interfaces often govern the performance of semiconductor devices. Spectroscopic techniques that are sensitive to these regions are therefore critical for understanding and optimizing materials like BiI₃ for various applications.

Momentum Resolved Photoemission Spectroscopy of BiI₃ Monosheets

Momentum-resolved photoemission spectroscopy, more commonly known as Angle-Resolved Photoemission Spectroscopy (ARPES), is a premier experimental technique for directly observing the electronic band structure of crystalline solids. arxiv.org When applied to BiI₃ monosheets, ARPES provides invaluable information about the material's electronic properties in the two-dimensional limit.

Studies on stable BiI₃ monosheets grown on the (0001) surface of the topological insulator Bi₂Se₃ have been particularly revealing. researchgate.netcsic.es ARPES measurements on these monosheets indicate a direct band gap of 1.2 eV. csic.esresearchgate.netcsic.es Upon deposition of the BiI₃ film, the characteristic Dirac surface state of the Bi₂Se₃ substrate is completely destroyed. researchgate.netcsic.es Concurrently, a new, flat electronic band appears within the band gap of the BiI₃ film, which is interpreted as an interface state. csic.esresearchgate.netcsic.es The band structure measured along the M-Γ-K direction shows that the valence band of BiI₃ is derived from iodine orbitals. researchgate.net These experimental findings are in close correspondence with calculated band structures for single and double trilayer films, confirming the successful fabrication and unique electronic nature of 2D BiI₃. researchgate.net

Key Findings from Momentum Resolved Photoemission Spectroscopy of BiI₃ Monosheets on Bi₂Se₃
ParameterFindingReference
Band GapDirect band gap of 1.2 eV csic.esresearchgate.netcsic.es
Effect on SubstrateComplete destruction of the Bi₂Se₃ Dirac surface state researchgate.netcsic.es
New Electronic StatesAppearance of a flat band in the BiI₃ band gap (interface state) csic.esresearchgate.netcsic.es
Valence Band OriginDerived from iodine orbitals researchgate.net

Surface Photovoltage (SPV) Spectroscopy of BiI₃ Complexes

Surface Photovoltage (SPV) spectroscopy is a contactless method used to investigate charge separation and recombination processes at semiconductor surfaces and interfaces. helmholtz-berlin.de The technique measures changes in the surface potential of a material upon illumination, providing insight into the nature of majority charge carriers and the behavior of photogenerated electrons and holes. researchgate.net

For BiI₃ and its complexes with organic ligands, SPV spectra are useful for determining their semiconductor type (n-type or p-type). Pure BiI₃ is typically an n-type semiconductor due to a tendency to form iodine vacancies, resulting in a negative change in the contact potential difference (ΔCPD) upon illumination. researchgate.net However, when complexed with different ligands, the electronic properties can be modified. For instance, while most studied BiI₃ complexes with ternary amine N-oxides, sulfoxides, and phosphinoxides are p-type semiconductors, the use of a bidentate benzo(c)cinnoline-N,N'-dioxide ligand results in an n-type complex. researchgate.net

In applications like solar cells, Kelvin Probe Force Microscopy (KPFM) can provide nanometer-resolution SPV maps. griffith.edu.au For a BiI₃/ scientific.netscientific.net-phenyl-C61-butyric acid methyl ester (PCBM) heterojunction, SPV mapping confirmed the efficient transfer of photoelectrons from BiI₃ to the PCBM phase. griffith.edu.au The illuminated regions showed a significant negative surface photovoltage, with values below -400 mV, indicating a high concentration of electrons on the surface and validating the role of the interface in charge separation. griffith.edu.au

Summary of Surface Photovoltage (SPV) Spectroscopy Findings for BiI₃ and its Complexes
MaterialKey ObservationInferred PropertyReference
BiI₃ (pure)Negative ΔCPD in its absorption rangen-type semiconductor researchgate.net
BiI₃ complexes with most monodentate ligandsPositive ΔCPDp-type semiconductors researchgate.net
BiI₃ complex with benzo(c)cinnoline-N,N'-dioxideNegative ΔCPDn-type semiconductor researchgate.net
BiI₃/PCBM heterojunctionMinimal SPV below -400 mV under illuminationEfficient electron transfer from BiI₃ to PCBM griffith.edu.au

Optoelectronic Phenomena and Applications of Bismuth Triiodide Bii3

Photovoltaic Applications of Bismuth Triiodide

Bismuth triiodide is investigated as a potential light-absorbing material in solar cells due to its suitable bandgap, high absorption coefficient, and stability.

BiI₃ as a Thin-Film Photovoltaic Absorber Material

Bismuth triiodide is considered a promising candidate for a thin-film photovoltaic (PV) absorber. nih.govosti.gov Its suitability stems from its excellent optoelectronic properties and its composition of non-toxic, earth-abundant elements. researchgate.netcambridge.org BiI₃ possesses a bandgap of approximately 1.8 eV, which is within the optimal range for solar absorption, and it exhibits room-temperature band-edge photoluminescence. nih.govacs.org

Thin films of BiI₃ can be synthesized through various methods, including physical vapor transport (PVT), thermal evaporation under high vacuum, and solution processing. nih.govresearchgate.netcambridge.orgacs.org Films produced by thermal evaporation are noted to be polycrystalline, homogenously distributed, and adhere well to substrates, with an indirect bandgap of 1.81 eV. researchgate.netcambridge.org The material has a high absorption coefficient, greater than 10⁵ cm⁻¹, which allows for significant light absorption with a relatively thin film. researchgate.net

PropertyValue
Bandgap ~1.8 eV nih.govacs.org
Indirect Bandgap (Thermal Evaporation) 1.81 eV researchgate.netcambridge.org
Absorption Coefficient >10⁵ cm⁻¹ researchgate.net
Refractive Index (at 630 nm) 3.3 researchgate.netcambridge.org
Photoluminescence Peak 1.74 eV researchgate.netcambridge.org

Solution-Processed BiI₃ Solar Cells and Device Architectures

Solution processing is a cost-effective and scalable method for fabricating BiI₃ thin films for solar cells. nih.govacs.org This typically involves dissolving BiI₃ powder in a suitable solvent and depositing it onto a substrate using techniques like spin-coating. semanticscholar.orgscholaris.ca Two-electron donor solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) have been found to form adducts with BiI₃, making it highly soluble. semanticscholar.orgresearchgate.net

The device architecture for BiI₃ solar cells is often a planar n-i-p structure. In this configuration, the BiI₃ absorber layer is sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). researchgate.net For instance, fully vacuum-processed devices have been prepared using a thin, compact tin oxide (SnO₂) layer as the ETL and a bilayer of intrinsic and doped organic molecules as the HTL. researchgate.net In some solution-processed devices, surface oxidation of the BiI₃ film was found to be beneficial, creating a bismuth oxyiodide (BiOI) layer that aids in hole extraction. semanticscholar.orgresearchgate.net

Power Conversion Efficiency (PCE) Optimization in BiI₃ Solar Cells

The power conversion efficiency (PCE) of BiI₃ solar cells is a key focus of research, with various strategies employed for its enhancement. While still lagging behind lead-based perovskites, significant progress has been made. Non-optimized, solution-processed BiI₃ solar cells have achieved PCEs of up to 1.0%. semanticscholar.orgresearchgate.net Further optimization through solvent vapor annealing using a chlorobenzene (B131634) atmosphere has improved the PCE to approximately 1.01% in an inverted device configuration. rsc.org

Other approaches have yielded higher efficiencies. By creating a binary quasi-bulk heterojunction with PCBM and utilizing an inverted solar cell architecture, a champion PCE of 1.5% has been achieved. griffith.edu.au A similar PCE of 1.54% was reached by manipulating the crystallization of related Bi-based perovskite films through alloying and solvent engineering. griffith.edu.au Fully vacuum-processed cells using an organic small-molecule hole transport bilayer have also demonstrated higher fill factors and PCEs compared to conventional solution-processed HTLs. researchgate.net

Optimization StrategyAchieved PCEDevice Configuration
Standard Solution Processing 1.0% semanticscholar.orgresearchgate.netNot specified
Solvent Vapour Annealing (Chlorobenzene) ~1.01% rsc.orgInverted
CsBi₃I₁₀/PCBM Heterojunction 1.2% griffith.edu.auNot specified
BiI₃/PCBM Quasi-Bulk Heterojunction 1.5% griffith.edu.auInverted
Alloying and Solvent Engineering 1.54% griffith.edu.auNot specified

Carrier Recombination Lifetimes and Charge Transport Properties in BiI₃

The efficiency of a solar cell is intrinsically linked to the lifetime and transport of its charge carriers. In BiI₃, these properties vary significantly between thin films and single crystals. Thin films, whether produced by PVT or solution processing, exhibit monoexponential recombination lifetimes in the range of 180–240 picoseconds (ps). nih.govacs.orgscholaris.ca In contrast, single crystals show longer, multiexponential decay dynamics, with time constants reaching up to 1.3 to 1.5 nanoseconds (ns). nih.govosti.govacs.orgscholaris.ca

Material FormRecombination LifetimeDecay Characteristic
PVT Thin Film 180–230 ps scholaris.caMonoexponential nih.govacs.org
Solution-Processed Thin Film 190–240 ps scholaris.caMonoexponential nih.govacs.org
Single Crystal 160–260 ps and 1.3–1.5 ns scholaris.caBiexponential scholaris.ca

Role of Defect Tolerance in BiI₃ Photovoltaic Performance

One of the most appealing theoretical attributes of bismuth-based compounds like BiI₃ is their potential for "defect tolerance". nih.govacs.org This concept, widely cited as a reason for the success of lead-halide perovskites, refers to the ability of a material to maintain good optoelectronic performance despite having a high density of structural or point defects. arxiv.org In defect-tolerant materials, defects tend to form with low capture coefficients for charge carriers, meaning they are less likely to act as sites for non-radiative recombination, a major energy loss pathway in solar cells. arxiv.org

For bismuth-based materials, this tolerance is often associated with the lone-pair (ns²) electronic configuration of Bi³⁺. While BiI₃ is investigated for this property, related compounds like bismuth oxyiodide (BiOI) have been computationally suggested to be tolerant to certain defects like antisites and vacancies. nih.gov Realizing and enhancing this intrinsic defect tolerance in BiI₃ is a key research direction for improving device efficiency and enabling the use of cost-effective fabrication methods that may introduce a higher concentration of defects. arxiv.org

Photodetector Applications of Bismuth Triiodide

Beyond photovoltaics, the unique properties of layered 2D bismuth triiodide make it an excellent candidate for use in optical sensors and photodetectors. nih.govrsc.orgku.ac.ae BiI₃ thin films for these applications can be fabricated using a facile spin-coating method, which is a cost-effective chemical route. nih.govrsc.orgku.ac.ae

These films strongly absorb light in the visible spectrum, with a high absorption coefficient of around 10⁴ cm⁻¹. nih.govrsc.orgrsc.org A photodetector fabricated from a BiI₃ film demonstrated excellent performance metrics even at zero bias voltage, indicating its potential for self-biased or low-power applications. nih.govrsc.orgku.ac.ae The device showed rapid rise and decay times, good responsivity, and stable photoswitching behavior, highlighting the potential of 2D layered BiI₃ in next-generation optoelectronic devices. nih.govrsc.org

Photodetector Performance MetricValue (at 0V bias)
Rise Time 0.4 s nih.govrsc.orgku.ac.ae
Decay Time 0.5 s nih.govrsc.orgku.ac.ae
Responsivity ~100 μA W⁻¹ nih.govku.ac.ae
Detectivity ~3.69 x 10⁶ Jones nih.govrsc.orgku.ac.ae
External Quantum Efficiency (EQE) 2.1 x 10⁻⁴ % nih.govrsc.orgku.ac.ae

Development of Self-Biased BiI3 Photodetectors

The advancement of self-biased, or zero-bias, photodetectors is a critical area of research, aiming to create low-power, efficient light-sensing devices. Bismuth triiodate has emerged as a promising material for these applications. A common and facile method for fabricating BiI3 thin films for photodetectors is the spin-coating technique. This solution-based approach allows for the deposition of BiI3 films on substrates such as fluorine-doped tin oxide (FTO) coated glass.

In a typical fabrication process, a solution of BiI3 in a solvent like N,N-dimethylformamide (DMF) is spin-coated onto the substrate. The properties of the resulting thin film, including its structural, morphological, and optical characteristics, can be controlled by optimizing parameters such as the rotation speed during spin-coating. Following deposition, the films are often annealed to improve crystallinity and device performance. The architecture of such a photodetector generally consists of a layered structure, for example, FTO/c-TiO2/BiI3/graphite, where compact titanium dioxide (c-TiO2) acts as an electron transport layer.

The operational principle of these self-biased photodetectors relies on the generation of electron-hole pairs within the BiI3 layer upon illumination. The internal built-in electric field at the heterojunction (e.g., TiO2/BiI3) facilitates the separation of these photogenerated charge carriers, producing a photocurrent even without an external voltage. This self-powering capability is highly desirable for applications where energy efficiency is paramount. Research has demonstrated that BiI3 films can strongly absorb light in the visible spectrum, a key requirement for effective photodetection.

Analysis of Responsivity, External Quantum Efficiency, and Detectivity in BiI3 Devices

The performance of a photodetector is quantified by several key metrics, including responsivity (R), external quantum efficiency (EQE), and specific detectivity (D*). These parameters provide insight into the device's sensitivity and efficiency in converting light into an electrical signal.

Responsivity (R) is the ratio of the generated photocurrent to the incident optical power. For BiI3-based self-biased photodetectors, responsivity values on the order of 100 μA/W have been reported under white light illumination. researchgate.net

External Quantum Efficiency (EQE) represents the number of charge carriers collected per incident photon. It is a measure of the efficiency of photon-to-electron conversion. In some fabricated BiI3 devices, the EQE has been calculated to be in the range of 2.1 × 10⁻⁴%. researchgate.net

Specific Detectivity (D)* is a figure of merit that indicates the ability of a detector to discern weak optical signals from noise. It is dependent on the responsivity and the noise currents within the device. BiI3 photodetectors have demonstrated detectivity values around 3.69 × 10⁶ Jones at zero bias. researchgate.net

These performance metrics are influenced by the quality of the BiI3 film, including its crystallinity and morphology. For instance, a high absorption coefficient (~10⁴ cm⁻¹) in the visible region contributes to efficient light harvesting. researchgate.net The rise and decay times, which characterize the speed of the photodetector, have been observed to be in the sub-second range (e.g., 0.4 s rise time and 0.5 s decay time), indicating a rapid response. researchgate.net

Below is an interactive data table summarizing the performance of a self-biased BiI3 photodetector fabricated via spin-coating.

Performance MetricValueUnit
Responsivity (R)~100μA/W
External Quantum Efficiency (EQE)2.1 x 10⁻⁴%
Specific Detectivity (D*)~3.69 x 10⁶Jones
Rise Time0.4s
Decay Time0.5s

Note: These values were achieved at a 0 V bias. researchgate.net

Radiation Detection Capabilities of Bismuth Triiodide

Beyond the visible spectrum, the material properties of this compound make it a compelling candidate for the detection of high-energy ionizing radiation, such as X-rays and gamma rays.

BiI3 for X-ray and Gamma Ray Detection

This compound is considered a promising semiconductor material for room-temperature radiation detectors due to a combination of advantageous properties. researchgate.net These detectors operate by converting high-energy photons directly into an electrical signal. When an X-ray or gamma-ray photon interacts with the BiI3 material, it generates a multitude of electron-hole pairs, which are then collected by applying an electric field, producing a measurable current pulse.

The suitability of BiI3 for this application stems from its:

High Atomic Number: Bismuth (Z=83) and Iodine (Z=53) give BiI3 a high effective atomic number, which leads to a high probability of interaction with high-energy photons. researchgate.net

High Density: With a density of approximately 5.78 g/cm³, BiI3 offers excellent stopping power for X-rays and gamma rays, meaning it can efficiently absorb this radiation. researchgate.net

Wide Bandgap: Its moderate bandgap of about 1.7 to 1.8 eV allows for low dark current and room-temperature operation, which is a significant advantage over materials that require cryogenic cooling. researchgate.netresearchgate.net

Thin platelets of BiI3 have demonstrated a good response to low-energy gamma rays and X-rays. aip.org Furthermore, research into melt-grown single crystals of BiI3 is actively pursued to produce larger volume detectors capable of efficiently detecting higher-energy gamma rays. aip.org

Factors Influencing Detection Performance

The performance of BiI3 as a radiation detector is critically dependent on several material and device characteristics.

High Attenuation Coefficient: The high atomic numbers of its constituent elements and its high density give BiI3 a large mass attenuation coefficient, particularly for photons in the energy range relevant for medical imaging and security screening. researchgate.net This ensures that a large fraction of incident radiation is absorbed within the detector volume, which is the first step towards generating a signal. For example, at 70 keV, BiI3 exhibits a high attenuation value. researchgate.net

Charge Collection: A crucial factor for high-resolution spectroscopy is the efficient collection of the charge carriers (electrons and holes) generated by the radiation. The charge collection efficiency (CCE) is influenced by the mobility-lifetime product (μτ) of the charge carriers. A higher μτ product means that carriers can travel further within the crystal before being trapped or recombining, leading to a larger and more uniform signal.

However, the performance of BiI3 detectors can be hindered by the presence of defects within the crystal structure. Point defects and volumetric defects, such as voids, can act as trapping centers for charge carriers, leading to incomplete charge collection. aip.org This reduces the energy resolution of the detector, making it more difficult to distinguish between different radiation energies. Consequently, significant research efforts are focused on improving crystal growth techniques to reduce these defects and enhance the charge collection efficiency, thereby unlocking the full potential of this compound as a material for state-of-the-art radiation detectors. aip.org

Chemical Reactivity and Catalytic Applications of Bismuth Triiodide Bii3

Photocatalytic Mechanisms and Applications of Bismuth-Containing Materials

Role of Heterostructures (e.g., BiOBr/BHO) in Enhanced Photocatalysis

The construction of heterostructures is a key strategy for enhancing the photocatalytic activity of bismuth-based materials. A prime example is the BiOBr/BHO (Bismuth Oxybromide/Bismuth Oxyhydrate) heterojunction, which demonstrates significantly improved photocatalytic performance under visible light compared to its individual components. bit.edu.cn The enhanced activity is attributed to the effective separation of charge carriers at the interface of the two materials. bit.edu.cn This principle is also observed in other bismuth-based heterostructures like BiOBr/BNQDs (Boron Nitride Quantum Dots), where the heterojunction facilitates the rapid elimination of weak charge carriers and the effective separation of high-energy carriers. nih.govscispace.com Similarly, WO₃/BiOBr S-scheme heterojunctions have been shown to improve the transfer and separation of photoinduced electrons and holes, leading to enhanced photocatalytic CO₂ reduction. wikipedia.org The formation of an internal electric field within these layered structures is crucial, as it shortens the transmission distance of photogenerated electrons, which is highly beneficial for photocatalytic reactions. wikipedia.org

The table below summarizes the enhancement in photocatalytic activity for a BiOBr/BNQDs heterostructure compared to pure BiOBr in the degradation of Rhodamine B (RhB).

CatalystDegradation Rate of RhB (%) (60 min, visible light)Reaction Rate Constant (min⁻¹)
Pure BiOBr---0.0248
BiOBr/BNQDs-8.3%98.560.0696

This table illustrates the significant increase in both degradation efficiency and reaction rate when BiOBr is combined with BNQDs to form a heterostructure. nih.gov

Charge Carrier Separation Mechanisms in Bismuth-Based Photocatalysis

Efficient separation of photogenerated charge carriers (electrons and holes) is a critical factor for high photocatalytic performance. nih.govresearchgate.net Bismuth-based catalysts, often characterized by their layered structures, can have their photocatalytic activity limited by the recombination of these carriers. nih.govresearchgate.net Strategies to enhance charge separation include the construction of heterojunctions and the creation of internal electric fields. nih.govmaterialsproject.org

In heterostructures such as BiOBr/BHO, the different energy band positions of the two semiconductors create a junction that promotes the migration of electrons and holes away from each other, thus reducing recombination. bit.edu.cn The internal electric fields generated within the layered structures of bismuth oxyhalides, like the alternating [Bi₂O₂]²⁺ and double halide layers, aid in the separation of charge carriers. wikipedia.orgmaterialsproject.org This field drives the photogenerated electrons and holes in opposite directions, facilitating their participation in redox reactions on the catalyst's surface. Facet-selective charge separation is another important mechanism, where different crystal facets can act as preferential sites for oxidation and reduction, spatially separating the charge carriers. researchgate.net

Identification of Oxidation Pathways (Hole Oxidation, Superoxide Oxidation) in Photocatalysis

In bismuth-based photocatalysis, the degradation of organic pollutants can proceed through several oxidation pathways involving reactive oxygen species (ROS). The primary reactive species are often photogenerated holes (h⁺), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH).

Studies on BiOBr/BHO heterojunctions for the degradation of Rhodamine B have shown that the primary mechanisms are direct hole oxidation and superoxide oxidation pathways. bit.edu.cn In many bismuth-based photocatalytic systems, holes (h⁺) are found to play a predominant role among all the reactive oxygen species. nih.gov However, the specific dominant pathway can vary depending on the catalyst. For instance, in bismuth oxyiodide-mediated photocatalysis, hydroxyl radicals (HO•) were not the major oxidant species; instead, a pathway involving singlet oxygen (¹O₂) was proposed. materialsproject.org The determination of these pathways is often achieved through scavenger experiments, where specific radical scavengers are introduced to the reaction to quench the activity of a particular ROS, and the resulting effect on the degradation rate is observed.

Isomerization Reactions and Dynamics of Bismuth Triiodide

Roaming-Mediated Isomerization in BiI₃ Solutions

Recent studies have revealed that the photoinduced isomerization of bismuth triiodide (BiI₃) in solution can occur via a roaming-mediated pathway. researchgate.net Roaming reactions are a class of chemical reactions where products are formed after a frustrated bond cleavage, leading to fragments that "roam" around each other at a relatively large distance before reacting. researchgate.net

In the case of BiI₃ in an acetonitrile solution, excitation with a 400 nm laser pulse leads to the formation of an isomer, iso-BiI₂-I. Time-resolved X-ray liquidography has been used to visualize the atomic movements during this process. researchgate.net The data shows that following the frustrated fission of a Bi-I bond, the dissociated iodine atom does not immediately escape the solvent cage but is trapped and roams around the remaining I-Bi-I fragment to form the isomer. This roaming-mediated isomerization is a very fast process, occurring on a sub-100 femtosecond timescale.

Key structural changes observed during the roaming-mediated isomerization of BiI₃ include:

An opening of the Bi-Ib-Ic angle by approximately 40°. researchgate.net

A closing of the Ia-Bi-Ib-Ic dihedral angle by about 40°. researchgate.net

A shortening of the distance between the roaming iodine atom and another iodine atom (Ib···Ic). researchgate.net

Photoinduced Ligand-to-Metal Charge Transfer Dynamics in BiI₃

The photoreaction of BiI₃ in solution is initiated by a ligand-to-metal charge transfer (LMCT) upon excitation with light (e.g., at 400 nm). In an LMCT process, an electron is transferred from a ligand-centered orbital to a metal-centered orbital. This excitation triggers the subsequent structural dynamics of the molecule.

For BiI₃ in solution, the LMCT event leads to two parallel reaction pathways that occur within a 100-picosecond time resolution:

Isomerization : The formation of an iso-BiI₂–I species, which then relaxes back to the ground-state BiI₃ structure.

Dissociation : The molecule breaks apart into BiI₂• and I• radicals. These radicals can then non-geminately recombine to regenerate ground-state BiI₃ and form I₂.

Interestingly, theoretical calculations predict a trigonal planar structure for BiI₃ in its lowest excited state, but this structure is not observed experimentally, indicating that the photoreaction proceeds directly through the isomerization and dissociation pathways.

Ice Nucleation Properties of Bismuth Triiodide

Bismuth triiodide (BiI₃) has been investigated for its potential as an ice-nucleating agent. The ability of a substance to nucleate ice is often related to the compatibility of its crystal structure with that of ice. BiI₃ crystallizes in a trigonal (rhombohedral) crystal system, which consists of two-dimensional sheets. This layered structure is a common feature in several effective ice nucleating materials.

Research has shown that composites of bismuth triiodide and silver iodide (AgI), a well-known ice-nucleating agent, can enhance ice nucleation efficiency. researchgate.net The addition of hexagonal BiI₃ to AgI-based agents can alter the lattice structure of AgI, increase the number of active sites for nucleation, and improve crystallization, ultimately boosting the rate of ice formation. nih.govresearchgate.net The effectiveness of a material as an ice nucleator is not solely dependent on lattice matching but also on factors like surface morphology and hydrophobicity. researchgate.net The study of ice nucleation is crucial for applications ranging from cloud seeding for weather modification to cryopreservation. researchgate.net

The table below details the crystal structure properties of Bismuth Triiodide.

PropertyValue
Crystal SystemTrigonal
Space GroupR-3 (No. 148)
Lattice Parametersa = 7.52 Å, c = 20.72 Å (approx.)
Structure TypeLayered, with Bi³⁺ in octahedral holes between hexagonally close-packed I⁻ layers. researchgate.net

BiI₃ as an Ice Nucleant in Atmospheric Science

Bismuth triiodide (BiI₃) is recognized for its properties as an effective ice-nucleating agent, making it a compound of significant interest in atmospheric science and weather modification technologies. medium.com Ice nucleants are particles that act as a template for the formation of ice crystals in supercooled water, which is water that remains in a liquid state below its normal freezing point of 0°C. grist.org The ability of a substance to serve as an effective ice nucleus is often related to its crystal structure closely resembling that of ice. researchgate.net

In the context of atmospheric science, BiI₃ has been studied as a material for cloud seeding, a form of weather modification aimed at enhancing precipitation. minsky.aiwikipedia.org By introducing ice-nucleating agents like BiI₃ into clouds containing supercooled water, the formation of ice crystals can be initiated. dri.edu These ice crystals then grow by accreting water vapor and supercooled droplets, eventually becoming heavy enough to fall as precipitation, such as snow or rain.

Recent modeling studies have explored the potential of spraying bismuth(III) iodide particles into the tropopause, the boundary between the troposphere and the stratosphere, as a geoengineering strategy. medium.com The goal of such an experiment would be to trigger the microphysical processes of water droplet deposition, reducing the amount of water vapor that enters the stratosphere. medium.com One model indicated that weekly spraying of two kilograms to two tons of BiI₃ in tropical regions could reduce the average concentration of water vapor in the tropopause by 10%, producing a cooling effect. medium.com However, this would also come with the side effect of nearly doubling the frequency of cloud formation at altitudes of 16–18 kilometers. medium.com

ParameterValue/EffectSource
Application Cloud Seeding / Geoengineering medium.comminsky.ai
Mechanism Acts as an ice-nucleating particle (INP) medium.com
Modeled Cooling Effect -0.07 to -0.09 watts per square meter medium.com
Modeled Water Vapor Reduction 10% in the tropopause medium.com
Potential Side Effect ~2x increase in high-altitude cloudiness medium.com

Synergistic Interactions with Silver Iodide for Precipitation Enhancement

The effectiveness of bismuth triiodide as an ice nucleant can be significantly enhanced when used in combination with silver iodide (AgI), the most common material used in cloud seeding. minsky.ainih.gov Research has demonstrated a synergistic effect between the two compounds, resulting in a composite material with superior ice-nucleating capabilities.

A study focused on developing a new ice nucleant aerosol combined BiI₃ and AgI in a water-acetone solution. minsky.ai The resulting aerosol was tested for its effectiveness in an isothermal cloud chamber. The research determined that the optimal ratio was 0.5 mole % of BiI₃ combined with AgI. minsky.ai At this specific composition, the composite aerosol was found to be an order of magnitude more effective at nucleating ice than silver iodide alone. minsky.ai

This enhanced efficiency is attributed to structural changes in the silver iodide crystal lattice induced by the presence of bismuth triiodide. researchgate.net The incorporation of bismuth is believed to increase the number of active sites for nucleation and improve the crystallization process, leading to a boost in ice nucleation rates. researchgate.net An X-ray powder analysis of the optimal aerosol identified it as the iodargyrite form of AgI, which had a crystal structure with the closest match to ice ever reported for a hexagonal crystal at the time of the study. minsky.ai This close structural match is a key factor in its enhanced ability to initiate ice formation.

Compound/MixtureKey FindingSource
Silver Iodide (AgI) Standard, effective ice nucleant. nih.gov
Bismuth Triiodide (BiI₃) Known ice nucleant. minsky.ai
AgI - BiI₃ Composite An order of magnitude more effective than AgI alone. minsky.ai
Optimal Ratio 0.5 mole % BiI₃ in AgI. minsky.ai

Epitaxial and Active Site Theories of Heterogeneous Nucleation

The enhanced ice-nucleating activity of the bismuth triiodide-silver iodide composite can be understood through established theories of heterogeneous nucleation, specifically the epitaxial and active site theories. minsky.ai Heterogeneous nucleation is the process where a new phase (in this case, ice) forms on a pre-existing surface or particle (the ice nucleant), as opposed to forming spontaneously from the bulk phase (homogeneous nucleation).

Epitaxial theory posits that a substance is an effective nucleant if its crystal lattice structure is geometrically similar to that of ice. A close match in the lattice parameters allows water molecules to deposit onto the nucleant's surface in an ice-like arrangement, a process known as epitaxy, which lowers the energy barrier for ice crystal formation. The finding that the BiI₃-AgI composite forms an iodargyrite structure with a hexagonal lattice that very closely matches that of ice provides strong support for this theory. minsky.ai

Research into the heterogeneous nucleation of BiI₃ on other substrates, such as graphene, has also revealed that it can follow a non-classical pathway, involving the formation of amorphous pre-nucleation entities that later transform into ordered crystal structures. researchgate.net This highlights the complexity of nucleation processes and suggests that multiple mechanisms can be at play.

Advanced Material Engineering and Functionalization of Bismuth Triiodide Bii3

Thin Film Engineering and Morphology Control of BiI3

The performance of BiI3-based devices is intrinsically linked to the quality of the thin film. Control over the film's morphology, including its density, grain structure, and surface characteristics, is paramount for achieving efficient charge transport and optimal device performance.

Fabrication of Homogeneous and Dense BiI3 Films

Achieving uniform, dense, and pinhole-free BiI3 films is a primary objective in device fabrication. Researchers have explored both solution-based and vapor-based deposition techniques to this end.

Solution processing , particularly spin-coating, is a cost-effective and scalable method. iastate.edursc.org It typically involves dissolving BiI3 powder in a suitable solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to form a precursor solution that is then spin-coated onto a substrate. rsc.orgresearchgate.net The choice of solvent is critical, as solvents like THF and DMF can form adducts with BiI3, enhancing its solubility and leading to transparent, homogeneous solutions. iastate.eduresearchgate.net However, challenges such as the rapid evaporation of the solvent can lead to pinholes, and high concentration inks may cause film cracking. acs.orgacs.org To overcome these issues, strategies like the addition of dimethyl sulfoxide (B87167) (DMSO) to the precursor solution have been employed to prevent cracking and improve film uniformity. acs.org

Vapor deposition methods, such as thermal evaporation deposition (TED) and physical vapor transport (PVT), offer another route to high-quality films. epjap.orgresearchgate.netscholaris.ca TED, a simple and effective method, uses BiI3 powder as an evaporation source under high vacuum to deposit films. epjap.orgresearchgate.net This technique can produce polycrystalline films that are homogenously distributed with good adherence to the substrate. researchgate.net A two-step co-evaporation approach, involving the initial evaporation of a metal halide (like CsI, RbI, or AgI) with BiI3 followed by an annealing step, has also been shown to produce smooth, pinhole-free polycrystalline films. nsf.gov

The table below summarizes key parameters for different fabrication methods.

Fabrication MethodPrecursor/SourceSolvent/EnvironmentTypical Film ThicknessKey Outcome
Spin-Coating BiI3 PowderTetrahydrofuran (THF)~200 nmProduces films that can be improved with solvent annealing. acs.org
Spin-Coating BiI3 PowderN,N-dimethylformamide (DMF)384-520 nmCreates homogeneous, dense films free from major flaws. rsc.org
Thermal Evaporation BiI3 PowderHigh Vacuum~400 nmResults in high-quality, polycrystalline films. epjap.org
Two-Step Co-Evaporation BiI3 and Metal Halides (CsI, RbI, AgI)High Vacuum, N2350-450 nmAchieves smooth, pinhole-free films with large grains. nsf.gov

Control of Grain Size and Crystallographic Reorientation in BiI3 Films

The grain size and crystallographic orientation of BiI3 films significantly influence their electronic properties. Larger grains reduce the density of grain boundaries, which can act as traps for charge carriers, thereby improving carrier mobility and device efficiency.

Annealing is a widely used post-deposition technique to modify film properties.

Thermal Annealing: Heating BiI3 films can enhance crystallinity and induce preferred crystallographic orientation. epjap.orgjrasb.com For instance, annealing at 100°C has been shown to improve the crystallinity of films produced by thermal evaporation. epjap.orgresearchgate.net However, temperatures above 150-165°C can lead to material degradation. acs.org The process can decrease the optical band gap and reduce lattice defects. epjap.org

Solvent Vapor Annealing (SVA): This technique involves exposing the film to a solvent vapor, such as THF or DMF, at a controlled temperature (typically ≤100°C). iastate.eduacs.orgosti.gov SVA promotes the migration of BiI3, facilitating grain growth and the crystallographic reorientation of grains within the film. iastate.eduacs.org DMF vapor, in particular, has been shown to produce substantially larger grain sizes, with some grains reaching up to 2.5 µm. acs.org The presence of water vapor during SVA can moderate the influence of DMF, allowing for more controlled growth and resulting in uniform films with grain sizes in the 300–500 nm range. acs.org

Coordination Engineering offers another level of control. By using Lewis base solvents like DMSO in the precursor solution, a stable BiI3(DMSO)2 complex can be formed. nih.gov This complex helps to trigger homogeneous nucleation and slows the crystal growth rate, leading to highly uniform films with a preferred crystallographic orientation. nih.gov

The following table details the effects of different annealing methods on BiI3 film properties.

Treatment MethodConditionsEffect on Grain SizeEffect on Crystallography
Thermal Annealing 100°CDecrease in crystallite size noted in one study. epjap.orgEnhanced intensity of (003), (113), (300) peaks, implying higher crystallinity. epjap.org
Solvent Vapor Annealing (THF) In N2 environmentIncreased grain size to 113 ± 37 nm. iastate.eduPromotes recrystallization. iastate.edu
Solvent Vapor Annealing (DMF) In N2 environmentSubstantially larger grains (up to 2.5 µm). iastate.eduGrains recrystallize and align with powder reference pattern. iastate.edu
Coordination Engineering (DMSO) DMSO added to precursorLarger, more uniform crystal grains.Induces preferred orientation on the (113) lattice plane. nih.gov

Characterization of Island-like Morphology and Grain Boundaries in BiI3

The surface morphology of BiI3 films, often characterized by microscopy techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), reveals important details about their growth and quality.

BiI3 films frequently exhibit an island-like morphology , where distinct grains or islands are separated by grain boundaries. rsc.org This is particularly evident in films grown via solution-based methods, where uneven solvent evaporation can create micro-gaps between grains. rsc.org In some cases, film growth follows the Stranski-Krastanov mode, beginning with a 2D layer-by-layer growth which then transitions to 3D island formation. arxiv.org The size of these islands can range from 400 to 1200 nm. rsc.org

Grain boundaries are the interfaces between these crystalline islands. While larger grains are generally desirable, the coalescence of BiI3 to form these larger grains can sometimes leave behind significant gaps or voids in the film. acs.org These boundaries and voids can act as non-radiative recombination centers, trapping charge carriers and diminishing the electronic performance of the material. nih.gov Therefore, characterization focuses not only on the size of the grains but also on the completeness of the surface coverage and the nature of the boundaries between them. Techniques like SEM and AFM are crucial for visualizing this morphology, assessing surface roughness, and identifying defects like pinholes and cracks. rsc.orgnih.gov

Hybrid and Composite Materials Based on Bismuth Triiodide

To further enhance the properties of BiI3 and adapt it for specific applications, researchers have developed hybrid and composite materials that combine BiI3 with organic molecules or polymers.

Organic-Inorganic Hybrid Systems with Alkylammonium Cations and BiI3

Creating organic-inorganic hybrid structures is a promising strategy to tune the structural and electronic properties of bismuth iodide-based materials. In these systems, organic cations, such as alkylammonium cations, are incorporated into the crystal structure alongside the inorganic bismuth iodide framework.

These hybrid materials often form layered or perovskite-like structures where inorganic layers or clusters of bismuth iodide anions (e.g., [BiI6]3- or [Bi2I9]3-) are separated by the organic cations. researchgate.nettandfonline.comnsf.gov The choice of the organic component can strongly influence the final structure, from discrete 0D clusters to 1D chains or 2D layered arrangements. duke.eduiucr.org For example, reacting BiI3 with specific substituted 1,2,4-triazoles can yield layered hybrids with distinct optical gaps. researchgate.net Similarly, long-chain diammonium cations can template the formation of zigzag chains of corner-sharing BiI6 octahedra. duke.edu

The synthesis of these hybrids is often achieved through solution-based methods, where BiI3 is reacted with the desired organic salt. tandfonline.comduke.edu A two-step process, where a thermally evaporated BiI3 film is converted by immersion in a solution containing the organic cation (e.g., methylammonium (B1206745) iodide, MAI), has also been successfully employed. mdpi.com These hybrid systems are of interest because the organic component can influence the electronic dimensionality and bandgap of the material. osti.gov

Bismuth Triiodide-Polymer Composites

Incorporating BiI3 into a polymer matrix is an effective method to create composite materials with enhanced mechanical properties and processability, particularly for applications like radiation detection. researchgate.netresearchgate.net These composites combine the high atomic number (Z) of bismuth, which is advantageous for X-ray and gamma-ray absorption, with the flexibility and formability of polymers.

The fabrication of these composites can be achieved through simple and low-cost techniques like dry-tumble mixing or by dissolving BiI3 and a polymer in a common solvent and then curing the mixture. researchgate.netnih.gov For example, stable composites of BiI3 with polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA) have been synthesized for direct X-ray detection applications. researchgate.netresearchgate.net In another approach, BiI3 was blended into a poly(trimethylolpropane trimethacrylate) matrix to create bulk composites for gamma-ray scintillation. nih.gov

A key challenge in creating these composites is ensuring the uniform dispersion of BiI3 within the polymer matrix without significant agglomeration. The inherent defects within pure BiI3 can be mitigated by the polymer matrix, which can improve the signal-to-noise ratio in detector applications. researchgate.net Research has shown that these composites are promising candidates for room-temperature radiation detectors, demonstrating high sensitivity and fast response times. researchgate.net

Bismuth Triiodide Complexes with Ternary Amine N-oxides, Sulfoxides, and Phosphinoxides

A novel class of semiconducting materials has been developed through the reaction of bismuth(III) iodide with ternary amine N-oxides, sulfoxides, and phosphinoxides. researchgate.netrsc.org The structure of these complexes varies depending on the specific ligand used, resulting in diverse materials derived from fragments of the BiI₃ lattice. researchgate.netrsc.org

The electronic properties of these complexes are significantly influenced by metal-ligand and intraligand interactions. researchgate.netrsc.org Generally, these materials exhibit p-type semiconductor behavior. However, the use of a bidentate benzo(c)cinnoline-N,N'-dioxide ligand results in an n-type semiconducting complex. researchgate.netrsc.org These materials are suitable for the fabrication of metal-insulator-metal (MIM) devices that display interesting memristive properties. researchgate.netrsc.org The memristive behavior can be modulated by changing the type of metallic contact, which alters the Schottky barrier height at the interface. researchgate.netrsc.org

A specific example is the formation of a stable BiI₃(DMSO)₂ complex using the Lewis base dimethyl sulfoxide (DMSO). mdpi.comnih.gov This coordination engineering strategy helps control the morphology of BiI₃ films, leading to highly uniform and pinhole-free films with a preferred crystallographic orientation. mdpi.comnih.gov Density functional theory (DFT) calculations have shown that the BiI₃(DMSO)₂ complex tends to fill iodine vacancies, strengthening the interaction between the complex and the BiI₃ active layer. mdpi.com This results in reduced trap densities, suppressed charge recombination, and improved carrier mobility. mdpi.comnih.gov

Doping Strategies and Their Effects on Bismuth Triiodide

Antimony (Sb) Doping for Enhanced Electron Mobility in BiI₃

Doping bismuth triiodide with antimony (Sb) has been shown to significantly enhance its electronic properties, particularly electron mobility. researchgate.net Undoped BiI₃ single crystals exhibit an electron mobility of up to 260 cm²V⁻¹s⁻¹. researchgate.net However, with Sb doping, this value can be increased to as high as 1000 cm²V⁻¹s⁻¹. researchgate.net

The vertical Bridgman growth technique has been used to grow both undoped and Sb-doped BiI₃ (SBI) single crystals. researchgate.net A comparison of their electrical properties reveals that the resistivity of SBI is an order of magnitude higher than that of undoped BiI₃. researchgate.netresearchgate.net Furthermore, the leakage currents in SBI detectors are reduced by four orders of magnitude compared to their undoped counterparts. researchgate.netresearchgate.net The mobility-lifetime product for electrons in Sb-doped BiI₃ detectors has been estimated to be approximately 5.2 x 10⁻⁴ cm²/V. researchgate.netosti.gov

Bismuth (Bi³⁺) Doping in Lead Halide Perovskites for Optoelectronic Modulation

The introduction of bismuth (Bi³⁺) ions into lead halide perovskites is a heterovalent doping strategy that significantly affects the intrinsic characteristics of the host material. acs.org This approach is employed to optimize the electronic and optoelectronic properties of the perovskites. acs.org Bi³⁺ doping can tailor both the optical absorption and emission properties, making these materials suitable for applications such as phosphor-converted light-emitting diodes (pc-LEDs). researchgate.net

Due to their ns² outer electronic configuration, Bi³⁺ dopants act as both sensitizers and emitters because their s-electrons contribute near the band edges of the host material. researchgate.net The ionic radius of Bi³⁺ (103 pm) is comparable to that of Pb²⁺ (119 pm), and they share a similar ns² electronic configuration and electronegativity, which facilitates the incorporation of Bi³⁺ into the lead perovskite crystal lattice. researchgate.net This doping can create impurity bands within the bandgap, leading to a reduction in the bandgap of the material. mdpi.com For instance, Bi³⁺ doping in MAPbI₃ has been shown to induce deep trap states, facilitating electronic transitions. acs.org

Cesium Iodide (CsI) and Tin Iodide (SnI₂) Additives for BiI₃ Bandgap Tuning

The bandgap of bismuth tri-iodide can be effectively tuned by the addition of a mixture of cesium iodide (CsI) and tin iodide (SnI₂), referred to as CTI. researchgate.net This strategy has been shown to reduce the bandgap of BiI₃ from 1.75 eV to 1.41 eV. researchgate.net The addition of CTI alters the chemical states, surface morphology, optical properties, and energy-level structure of the BiI₃. researchgate.netnanoge.org

Heterostructure and Heterojunction Fabrication with Bismuth Triiodide

Bismuth Oxyiodide (BiOI) Layer Formation via Surface Oxidation of BiI₃ Films

The formation of a bismuth oxyiodide (BiOI) layer on the surface of BiI₃ films through oxidation is a strategy to improve the performance of photovoltaic devices. osti.govacs.org This surface BiOI layer facilitates hole extraction, thereby enhancing carrier collection. osti.govacs.org BiI₃ films themselves are stable against oxidation for several months and can endure annealing in air at temperatures below 150°C without degradation. osti.govacs.org

BiOI can be synthesized via methods like chemical vapor deposition (CVD), where evaporated BiI₃ reacts with oxygen. rsc.org The reaction is as follows: BiI₃ + ½ O₂ → BiOI + I₂ rsc.org

Another method is electrochemical synthesis, where the pH of the solution plays a crucial role. At lower pH (0.2 and 0.5), Bi³⁺ ions react with iodide to form BiI₃. chemrxiv.orgchemrxiv.org At higher pH (1.0 and 2.0), bismuth is predominantly complexed, and these complexes react with iodide ions to form BiOI. chemrxiv.orgchemrxiv.org The resulting BiOI films have an indirect bandgap of around 1.98 eV, while the electrochemically synthesized BiI₃ has a bandgap of approximately 1.72 eV. chemrxiv.orgchemrxiv.org

Table of Research Findings

Doping/Complexation StrategyHost MaterialKey FindingResulting PropertyReference
Complexation with DMSOBiI₃Formation of stable BiI₃(DMSO)₂ complex.Improved film morphology, reduced trap density. mdpi.comnih.gov
Antimony (Sb) DopingBiI₃Increased electron mobility.Electron mobility up to 1000 cm²V⁻¹s⁻¹. researchgate.net
Bismuth (Bi³⁺) DopingLead Halide PerovskitesIntroduction of deep trap states.Modulation of optoelectronic properties. acs.org
CsI and SnI₂ AdditionBiI₃Reduction of the bandgap.Bandgap reduced from 1.75 eV to 1.41 eV. researchgate.net
Surface OxidationBiI₃ FilmsFormation of a BiOI layer.Improved hole extraction in photovoltaic devices. osti.govacs.org

Bismuth Oxyhalide Heterojunctions (e.g., BiOBr/BHO) for Photocatalysis

Bismuth oxyhalides (BiOX, where X = Cl, Br, I) are themselves well-known photocatalysts. aip.org The formation of heterojunctions between different semiconductor materials is a key strategy to enhance photocatalytic efficiency by improving charge separation and extending light absorption. While specific research on heterojunctions between BiI₃ and bismuth oxyhalides like BiOBr is not extensively documented, the chemical relationship between these compounds offers a basis for exploration.

Bismuth triiodide can serve as a precursor for the synthesis of bismuth oxyiodide (BiOI) through controlled hydrolysis or by adjusting the pH during electrochemical synthesis. chemrxiv.orgresearchgate.net BiOI has shown promise in photocatalysis and has been used to form heterojunctions with other materials like ZnO to enhance photoelectrochemical water splitting. ucl.ac.uk

The principle of forming a heterojunction between BiI₃ and a bismuth oxyhalide like BiOBr would be to couple the narrow bandgap of BiI₃ with the electronic properties of BiOBr to facilitate efficient electron-hole separation under light irradiation, a critical factor for effective photocatalysis.

Z-scheme Systems Incorporating Bismuth Chromates for Water Splitting

Bismuth-based materials, including lead-free perovskites like (CH₃NH₃)₃Bi₂I₉, which are derived from BiI₃, have been investigated for photocatalytic applications. lut.fi Furthermore, composites of cesium bismuth iodide (Cs₃Bi₂I₉) with materials like TiO₂ and g-C₃N₄ have been studied as heterojunction photocatalysts, demonstrating the versatility of bismuth iodide-based materials in such systems. lut.fi

Theoretical and Computational Modeling of Bismuth Triiodide Bii3

First-Principles Calculations for Ground State Properties of BiI3

First-principles calculations, rooted in density functional theory (DFT), are instrumental in determining the fundamental ground-state properties of BiI3. These calculations have been used to investigate structural, elastic, and electronic characteristics.

Theoretical studies confirm that at ambient pressure, BiI3 possesses a rhombohedral crystal structure with the R-3 space group. researchgate.net Calculations of its structural parameters are in strong agreement with experimental data. researchgate.net The layered structure of BiI3 consists of a plane of bismuth atoms situated between two planes of iodine atoms, forming I-Bi-I layers. sms.edu.pk These layers are held together by weak van der Waals forces. aip.org

DFT calculations have been employed to determine the mechanical properties of BiI3. For the stable R-3 structure, the bulk, shear, and Young's moduli have been calculated to be 25.6 GPa, 15.3 GPa, and 38.3 GPa, respectively, indicating significant elastic anisotropy. researchgate.net High-pressure studies predict a structural transition from the rhombohedral R-3 phase to a monoclinic P21/c phase at approximately 7.0 GPa. researchgate.net

The electronic band structure of BiI3 has been a subject of considerable investigation, with various computational methods yielding slightly different results. First-principles calculations have suggested that BiI3 has an indirect band gap. aip.orgresearchgate.net For instance, calculations using the linearized augmented plane-wave (LAPW) method with different functionals have produced band gap values of 1.43 eV, 1.67 eV, and 1.82 eV. aip.org Other studies using quasiparticle G0W0 approximation have calculated an indirect band gap of 1.68 eV. acs.org These theoretical predictions support experimental findings that place the band gap in the range of 1.67 to 1.90 eV. acs.orgresearchgate.net The conduction band is primarily formed from hybridized I 5p and Bi 6p states, which are split by spin-orbit coupling. acs.org

Table 1: Calculated Ground State Properties of Rhombohedral (R-3) BiI3

Property Calculated Value Reference
Bulk Modulus 25.6 GPa researchgate.net
Shear Modulus 15.3 GPa researchgate.net
Young's Modulus 38.3 GPa researchgate.net
Debye Temperature 181 K researchgate.net
Predicted Structural Transition Pressure ~7.0 GPa researchgate.net
Calculated Indirect Band Gap (G0W0) 1.68 eV acs.org

Theoretical Investigations of Excited-State Properties in BiI3

The excited-state properties of BiI3 are crucial for its application in optoelectronic devices and have been explored through advanced theoretical methods like many-body perturbation theory. max-centre.eu These investigations focus on the behavior of excitons, which are bound electron-hole pairs that dominate the material's response to light. max-centre.eu

Recent studies have provided the first detailed analysis of excitons in both bulk and monolayer BiI3, incorporating the significant effects of spin-orbit coupling. max-centre.eu These calculations are performed using codes such as YAMBO, which solves the Bethe-Salpeter equation to describe excitons. max-centre.eumax-centre.eu Theoretical results show that the low-energy spectrum is dominated by a bright exciton (B1674681) at 2.12 eV, which aligns well with low-temperature experimental measurements. arxiv.org The interplay between strong spin-orbit coupling and a large exciton binding energy makes BiI3 a compelling material for studying exciton dynamics. max-centre.eu

Furthermore, theoretical models have been developed to simulate the sub-picosecond dynamics of excitons. max-centre.euarxiv.org By solving the equation of motion for the density matrix, researchers can model the generation and detection of coherent excitons and distinguish their signatures from those of free carriers in pump-probe experiments. max-centre.euarxiv.org This combination of transient reflectance spectroscopy and simulations has allowed for the unambiguous identification of a coherent excitonic state in BiI3. arxiv.org

Molecular Dynamics Simulations of BiI3 Reaction Pathways

Molecular dynamics (MD) simulations are powerful tools for investigating the complex reaction pathways of BiI3, particularly in response to photoexcitation. These simulations can track the movement of individual atoms over time, providing insights into reaction mechanisms that are difficult to observe experimentally. hilarispublisher.com

For BiI3 in solution, time-resolved X-ray liquidography (TRXL) experiments combined with DFT and time-dependent DFT (TDDFT) calculations have elucidated its photoinduced structural dynamics. kaist.ac.kr Upon excitation with a 400 nm laser, which triggers a ligand-to-metal charge transfer, BiI3 undergoes reactions through two parallel pathways within picoseconds. kaist.ac.kr One pathway involves the formation of an isomer (iso-BiI2-I), which then relaxes back to the ground state. kaist.ac.kr The other pathway is dissociation into BiI2 and I radicals, which can then recombine. kaist.ac.kr

Femtosecond TRXL studies have provided an even more detailed picture, visualizing the atomic movements during a roaming-mediated isomerization reaction. nih.gov This occurs after a frustrated bond fission, where partially dissociated fragments move in the long-range potential before forming the isomer. nih.gov The simulations and experimental data together show the opening of the Bi-I-I angle and the closing of the I-Bi-I-I dihedral angle during this process. nih.gov While TDDFT calculations predict a stable trigonal planar structure in the lowest excited state, this specific intermediate was not directly observed, suggesting it may be a very short-lived primary intermediate that branches into the observed dissociation and isomerization pathways. kaist.ac.kr

Predictive Discovery Frameworks in Bismuth-Based Material Science

The search for new and improved materials is being accelerated by predictive discovery frameworks that leverage computational modeling and machine learning. hilarispublisher.com These frameworks enable high-throughput screening of potential candidate materials, guiding experimental efforts toward the most promising options. researchgate.net

Bismuth-based materials, including BiI3, are a key area of focus for these predictive studies due to their potential in applications like photovoltaics and radiation detection. researchgate.net BiI3 itself was investigated as a potential photovoltaic absorber guided by a predictive discovery framework that highlighted its favorable optical properties and potential for "defect-tolerant" charge transport. researchgate.net

These frameworks often start with first-principles calculations to predict fundamental properties like band structure, stability, and defect formation energies for a large number of candidate materials. hilarispublisher.com Machine learning models can then be trained on these large datasets to identify patterns and predict the properties of new, unstudied materials, significantly reducing the computational cost. researchgate.netarxiv.org For instance, multi-objective Bayesian optimization can be used to simultaneously optimize for competing properties, such as high ion conductivity and structural stability in materials for solid-oxide fuel cells. arxiv.org This approach helps to navigate the vast chemical space and identify novel materials with desired characteristics for specific applications. arxiv.org

Application of Topological Indices in BiI3 Structural Analysis

Topological indices are numerical descriptors derived from the molecular graph of a compound that characterize its topology. mdpi.com In the study of BiI3, these indices are used to establish quantitative structure-property relationships (QSPR), correlating the material's structure with its physical and chemical characteristics without the need for laboratory experiments. sms.edu.pkresearchgate.net

Researchers have computed various degree-based topological indices for the chain and sheet structures of BiI3. mdpi.comijmttjournal.org These include the Zagreb indices, the general Randić index, the geometric-arithmetic index, and atom-bond connectivity indices. mdpi.com The Randić index, for example, has been shown to correlate with properties like the boiling point. mdpi.com By calculating these indices, it is possible to predict trends in the physicochemical properties of different structural configurations of BiI3. sms.edu.pk

Neighborhood M-polynomials have also been employed to derive neighborhood degree sum-based topological indices for BiI3 chains and sheets. ijmttjournal.orgijmttjournal.org These mathematical tools provide a systematic way to compute a variety of indices that can help in understanding the properties of this wide band gap layered semiconductor. ijmttjournal.org The ultimate goal is to use these computed indices to predict material behavior, such as strain energy, rigidity, and heat of formation, aiding in the design of new materials with specific functionalities. sms.edu.pkresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
Bismuth Triiodide
Bismuth
Iodine
iso-BiI2-I
Bismuth Oxide

Emerging Research Directions and Future Outlook in Bismuth Triiodide Bii3 Science

Exploration of Novel Synthesis Routes for Controlled BiI₃ Nanostructures

The development of novel synthesis methods for BiI₃ nanostructures is crucial for tailoring their properties for specific applications. researchgate.net Researchers are moving beyond traditional bulk crystal growth to explore techniques that offer precise control over size, shape, and dimensionality.

Solution-based methods are at the forefront of this effort. For instance, hydrothermal synthesis has been successfully employed to produce BiI₃ nanoparticles. researchgate.netresearchgate.net In this method, precursors like bismuth chloride (BiCl₃) and sodium iodide (NaI) are reacted in a Teflon-lined autoclave at elevated temperatures (e.g., 180 °C) for several hours. researchgate.net This process can yield small, rounded, or hexagonal nanoparticles with sizes in the range of 10–20 nm. researchgate.net The duration of the synthesis has been shown to influence the orientation of the nanostructures, with a 16-hour reaction time being optimal for producing structures with maximum orientation along the (00l) planes. researchgate.net

Another promising approach involves the use of electron beam irradiation to further control the morphology of hydrothermally synthesized nanoparticles. researchgate.netresearchgate.net This technique can induce the formation of highly oriented hexagonal and rod-shaped nanostructures. researchgate.net The capillary filling of BiI₃ into carbon nanotubes (CNTs) has also been demonstrated as a method to create novel one-dimensional morphologies, such as single-walled BiI₃ nanotubes. researchgate.net

Solution-based colloidal chemistry methods have also been used to prepare BiI₃ nanoparticles in various solvents like ethanol, 1-butanol, and acetonitrile. researchgate.netacs.org The choice of solvent can influence the resulting particle characteristics. researchgate.net Furthermore, spin coating has emerged as a facile and cost-effective chemical route for fabricating BiI₃ thin films. rsc.orgrsc.org By varying the rotation speed, the structural, optical, and morphological properties of the films can be controlled. rsc.orgrsc.org

Table 1: Comparison of Synthesis Methods for BiI₃ Nanostructures

Synthesis Method Precursors Key Parameters Resulting Nanostructures
Hydrothermal BiCl₃, NaI 180 °C, 8–20 hours Rounded or hexagonal nanoparticles (10–20 nm)
Electron Beam Irradiation Hydrothermally synthesized nanoparticles 100 kV TEM electron beam Highly oriented hexagonal and rod-shaped nanostructures
Capillary Filling BiI₃, Carbon Nanotubes Annealing above BiI₃ melting point Single-walled BiI₃ nanotubes
Colloidal Chemistry - Solvent (ethanol, 1-butanol, etc.) Nanoparticles
Spin Coating BiI₃ solution Rotation speed (3000–6000 rpm) Thin films with controlled morphology

Advanced Characterization of Ultrafast Dynamics and Transient States in BiI₃

Understanding the behavior of charge carriers on extremely short timescales is fundamental to optimizing BiI₃ for optoelectronic and photocatalytic applications. Advanced spectroscopic techniques are being utilized to probe these ultrafast dynamics.

Femtosecond transient absorption spectroscopy has been instrumental in directly measuring the electronic relaxation dynamics in colloidal BiI₃ nanoparticles. researchgate.net These studies reveal that the relaxation process is sensitive to the solvent but largely insensitive to particle size, suggesting that surface effects play a dominant role. researchgate.net The dynamics are also somewhat dependent on the probe wavelength but independent of the excitation intensity. researchgate.net

Time-resolved X-ray liquidography has provided unprecedented insight into the structural dynamics of BiI₃ during photoinduced reactions in solution. nih.gov This technique has been used to visualize the atomic movements during a roaming-mediated isomerization reaction of BiI₃ in acetonitrile. nih.gov The data revealed the opening of the Bi-I-I angle and the closing of the I-Bi-I-I dihedral angle following the initial bond frustration. nih.gov

Coherent phonons, which are collective, in-phase vibrations of the crystal lattice, have also been observed in BiI₃ upon ultrafast photoexcitation. aps.org The coupling between these phonons and excitons (bound electron-hole pairs) can modulate the material's optical properties. Time-resolved broadband optical reflectivity measurements, combined with theoretical calculations, have unveiled the spectral fingerprints of this exciton-phonon coupling. aps.org The dynamics involve carrier-carrier scattering on the fastest timescale, followed by electron-phonon scattering and the onset of electron-hole recombination. aps.org

Design of Next-Generation BiI₃-Based Optoelectronic Devices

Bismuth triiodide is a promising material for a range of optoelectronic devices, including solar cells and photodetectors, due to its favorable band gap and stability. researchgate.netaip.org

Solar Cells: BiI₃ has been investigated as a light-absorbing layer in solar cells. researchgate.net While early devices showed modest power conversion efficiencies (PCEs), research is ongoing to improve performance. researchgate.net One of the key challenges is controlling the film morphology. nih.gov A coordination engineering strategy using dimethyl sulfoxide (B87167) (DMSO) as a Lewis base has been shown to form a stable BiI₃(DMSO)₂ complex, which facilitates the growth of uniform, pinhole-free films with preferred crystal orientation. nih.gov This improved film quality leads to reduced trap densities and enhanced carrier mobility. nih.gov

Photodetectors: The layered, two-dimensional nature of BiI₃ makes it an excellent candidate for photodetectors. rsc.orgrsc.org Thin films prepared by spin coating have been used to fabricate self-biased photodetectors that exhibit strong light absorption in the visible spectrum. rsc.orgrsc.org A significant advancement in photodetector design involves the creation of heterostructures. An alternating BiI₃-BiI van der Waals heterostructure has demonstrated a remarkably low dark current and high detectivity. acs.org This is achieved by leveraging the "active layer energetics" of the BiI layers, which creates a significant depletion region. acs.org These heterostructure-based devices show a broad-band photoresponse from the visible to the near-infrared regions and have potential for use in flexible and imaging applications. acs.org

Table 2: Performance Metrics of BiI₃-Based Optoelectronic Devices

Device Type Key Feature Performance Metric Value
Solar Cell BiI₃(DMSO)₂ complex for morphology control Power Conversion Efficiency (PCE) -
Self-biased Photodetector Spin-coated BiI₃ film Responsivity ~100 μA W⁻¹
Self-biased Photodetector Spin-coated BiI₃ film Detectivity ~3.69 × 10⁶ Jones
BiI₃-BiI Heterostructure Photodetector Alternating vdW heterostructure Dark Current <9.2 × 10⁻¹⁴ A
BiI₃-BiI Heterostructure Photodetector Alternating vdW heterostructure Detectivity 8.8 × 10¹² Jones
BiI₃-BiI Heterostructure Photodetector Alternating vdW heterostructure Response Time 3.82 μs

Development of Highly Efficient BiI₃ Photocatalytic Systems

Bismuth-based materials are being explored for photocatalysis, a process that uses light to drive chemical reactions. While much of the research has focused on bismuth oxyiodide (BiOI), which can be formed from BiI₃, there is growing interest in the photocatalytic potential of BiI₃ itself and its derivatives. mdpi.com

One area of research involves the conversion of BiI₃ into other photocatalytically active materials. For example, micrometer-sized BiI₃ has been converted into BiOI nanoflakes using an ultrasonic-assisted method. mdpi.com These BiOI nanoflakes exhibit enhanced photocatalytic activity for the degradation of organic dyes like methylene (B1212753) blue under UV light irradiation. mdpi.com

Another innovative approach is the development of organic-inorganic hybrid systems. A highly active photocatalyst for hydrogen production from hydroiodic acid has been developed using a soluble hybrid of PtIₓ/[(CH₃)₂NH₂]₃[BiI₆]. researchgate.net This system demonstrates a high apparent quantum yield of approximately 82.8% under 465 nm irradiation and maintains stable activity for over 100 hours. researchgate.net The proposed mechanism for this high efficiency involves efficient charge separation resulting from collisions between [BiI₆]³⁻ anions and platinum ions. researchgate.net

Furthermore, the thermal treatment of BiI₃ can lead to the formation of various bismuth oxyiodide phases with different photocatalytic activities. rsc.org A heterostructure of BiOI/Bi₄O₅I₂ formed by thermal treatment at 375 °C for one hour showed the highest activity for the degradation of nitazoxanide. rsc.org

Integration of Bismuth Triiodide in Novel Functional Materials and Devices

The unique properties of BiI₃ allow for its integration into a variety of novel functional materials and devices beyond conventional optoelectronics.

One emerging application is in the field of memristors, which are electronic components that can store information based on their resistance history. Bismuth triiodide complexes, formed by reacting BiI₃ with ternary amine N-oxides, sulfoxides, and phosphinoxides, have been used to fabricate metal-insulator-metal (MIM) devices with interesting memristive properties. researchgate.netrsc.org The electronic properties of these complexes, and thus the behavior of the memristor, can be tuned by the choice of ligand. researchgate.netrsc.org The operation of these devices is based on interface effects and the modulation of the Schottky barrier height. researchgate.netrsc.org

The integration of BiI₃ with other materials to form heterostructures is a key strategy for creating new functionalities. As mentioned earlier, BiI₃-BiI heterostructures show great promise for high-performance photodetectors. acs.org In another example, the interaction of BiI₃ with metal electrodes has been studied to enhance the properties of resistive switching devices. researchgate.net Coating a gold substrate with a thin layer of silver before depositing BiI₃ can manipulate the formation of conductive filaments within the BiI₃ layer, leading to devices with an ultrahigh on/off ratio and the capability for multistate data storage. researchgate.net

Addressing Material Challenges: Softness, Anisotropy, and Defect Management in BiI₃

Despite its promise, several inherent material challenges of BiI₃ must be addressed to realize its full potential.

Softness and Mechanical Properties: Like many lead halide perovskites, BiI₃ is a relatively soft material. cambridge.org This can impact the long-term mechanical stability of devices. Research into the mechanical properties, such as hardness and elastic modulus, is crucial for designing robust and durable devices. researchgate.net

Anisotropy: Bismuth triiodide possesses a layered crystal structure, which leads to anisotropic properties. acs.org This means that its electrical and optical properties can vary significantly depending on the crystallographic direction. acs.org While this anisotropy can be exploited in certain device architectures, it also presents a challenge for applications that require isotropic behavior. cam.ac.uk Controlling the growth orientation of BiI₃ films is therefore a critical area of research to optimize device performance. acs.org The spin-orbit coupling effect is a decisive factor in the band structure and band edges of single-layer BiI₃, contributing to this anisotropy. acs.org

Defect Management: The performance of BiI₃-based devices is highly sensitive to the presence of defects within the crystal lattice. nih.gov These defects can act as traps for charge carriers, leading to recombination losses and reduced device efficiency. nih.gov Research is focused on understanding the nature of these defects and developing strategies to manage them. Density functional theory (DFT) calculations have shown that Bi-rich growth conditions can lead to a higher charge concentration and fewer defects compared to I-rich conditions. researchgate.net Doping with elements like antimony (Sb) has been shown to be an effective strategy for defect management. researchgate.net DFT modeling suggests that Sb can substitute for Bi ions and occupy iodine vacancy sites, which can decrease the formation and migration of iodine vacancies. researchgate.net

Q & A

Q. What are the established methods for synthesizing bismuth triiodate, and how can researchers optimize purity and yield?

  • Methodological Answer : this compound is typically synthesized via co-precipitation by mixing bismuth nitrate and iodic acid under controlled pH and temperature. To optimize purity:
  • Use stoichiometric ratios (Bi³⁺:IO₃⁻ = 1:3) with excess iodic acid to ensure complete reaction .
  • Characterize intermediates using thermogravimetric analysis (TGA) to identify decomposition phases.
  • Employ recrystallization in dilute HNO₃ to remove unreacted salts. Reproducibility requires strict control of reaction kinetics (e.g., stirring rate, dropwise addition) .

Q. How can researchers validate the crystal structure of this compound using X-ray diffraction (XRD)?

  • Methodological Answer :
  • Compare experimental XRD patterns with reference data (e.g., ICDD PDF-4+ database). For novel phases, perform Rietveld refinement to confirm lattice parameters.
  • Analyze bond lengths and angles using software like VESTA, ensuring Bi–O and I–O distances align with literature (e.g., Bi–O ≈ 2.3–2.5 Å; I–O ≈ 1.8–2.0 Å) .
  • Cross-validate with Raman spectroscopy to detect symmetric I–O stretching modes (~750 cm⁻¹) .

Q. What are the key stability considerations for this compound under ambient and extreme conditions?

  • Methodological Answer :
  • Conduct accelerated aging tests by exposing samples to humidity (e.g., 85% RH) and elevated temperatures (100°C) for 24–72 hours. Monitor decomposition via XRD and FTIR.
  • For extreme conditions (e.g., high pressure), use diamond anvil cells paired with synchrotron radiation to track phase transitions .
  • Report stability thresholds (e.g., decomposition above 300°C) and hygroscopicity to guide storage protocols .

Advanced Research Questions

Q. How can electronic structure calculations (DFT) elucidate the photocatalytic properties of this compound?

  • Methodological Answer :
  • Construct a supercell model using software like Quantum ESPRESSO. Optimize geometry with van der Waals corrections to account for layered structures.
  • Calculate bandgap energy (expected ~2.8 eV for Bi(IO₃)₃) and density of states (DOS) to identify contributions from Bi-6p and I-5p orbitals.
  • Simulate charge carrier mobility using the effective mass approximation. Validate with experimental UV-Vis diffuse reflectance spectra .

Q. What mechanisms underlie the contradictory reports on this compound’s catalytic efficiency in organic transformations?

  • Methodological Answer :
  • Perform controlled kinetic studies to isolate variables (e.g., solvent polarity, light intensity, catalyst surface area).
  • Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation states (Bi³⁺ vs. Bi⁵⁺) that may alter reactivity.
  • Apply multivariate analysis (e.g., PCA) to datasets from conflicting studies to identify overlooked factors (e.g., trace impurities, crystallinity differences) .

Q. How can in situ spectroscopic techniques resolve intermediate species during this compound-mediated redox reactions?

  • Methodological Answer :
  • Deploy operando FTIR or Raman setups to monitor reaction dynamics in real time. For example, track I–O bond weakening during iodate-to-iodide reduction.
  • Use time-resolved XAS (X-ray absorption spectroscopy) at Bi L₃-edge to capture transient coordination changes.
  • Correlate spectral data with electrochemical measurements (e.g., Tafel plots) to propose reaction pathways .

Data Analysis and Reproducibility

Q. What statistical approaches address data variability in this compound’s optical properties?

  • Methodological Answer :
  • Apply bootstrapping to estimate confidence intervals for bandgap measurements derived from Tauc plots.
  • Use ANOVA to compare batch-to-batch variability in photoluminescence intensity.
  • Document synthesis conditions (e.g., precursor purity, annealing time) in open-access repositories to enable meta-analyses .

Q. How should researchers design experiments to distinguish between intrinsic and extrinsic defects in this compound crystals?

  • Methodological Answer :
  • Combine positron annihilation lifetime spectroscopy (PALS) to detect vacancy defects with TEM for dislocation imaging.
  • Dope with controlled impurities (e.g., Sb³⁺) and monitor defect formation energetics via DFT.
  • Correlate defect density with ionic conductivity using impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth triiodate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.